6-Bromo-2-carboxymethyl-1-indanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c12-8-2-1-6-3-7(4-10(13)14)11(15)9(6)5-8/h1-2,5,7H,3-4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVODCNPPJOKTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C1C=CC(=C2)Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181477-10-1 | |
| Record name | 2-(6-bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-2-carboxymethyl-1-indanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Bromo-2-carboxymethyl-1-indanone, a functionalized indanone derivative with significant potential in medicinal chemistry and materials science. While a specific CAS number for this compound is not readily found in commercial databases, indicating its likely role as a synthetic intermediate, this document elucidates its logical synthesis, predicted properties, and potential applications based on established chemical principles and the known utility of the indanone scaffold.
Introduction: The Significance of the Indanone Core
The 1-indanone framework is a privileged structure in drug discovery, forming the backbone of numerous biologically active compounds.[1] Its rigid, bicyclic system allows for precise spatial orientation of functional groups, making it an attractive scaffold for designing molecules that can interact with high specificity with biological targets. Derivatives of 1-indanone have demonstrated a wide array of pharmacological activities, including antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1] Furthermore, they are crucial intermediates in the synthesis of treatments for neurodegenerative conditions like Alzheimer's disease.[1]
The introduction of a bromine atom at the 6-position and a carboxymethyl group at the 2-position of the indanone core, as in the title compound, offers versatile handles for further chemical modification. The bromine atom can participate in various cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, or other functional moieties. The carboxymethyl group provides a site for amide bond formation, esterification, or other transformations to modulate the compound's physicochemical properties and biological activity.
Physicochemical Properties and Characterization
While experimental data for 6-Bromo-2-carboxymethyl-1-indanone is not extensively published, its properties can be inferred from its constituent parts and related known compounds.
| Property | Predicted Value/Characteristic | Basis of Prediction |
| Molecular Formula | C₁₁H₉BrO₃ | Based on the structure |
| Molecular Weight | 285.09 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Based on similar substituted indanones |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General solubility of functionalized organic molecules. |
| CAS Number | Not assigned (as of early 2026) | Inferred from the absence in major chemical databases. |
Spectroscopic Characterization: The structure of 6-Bromo-2-carboxymethyl-1-indanone can be unequivocally confirmed through a combination of spectroscopic techniques:
-
¹H NMR: Protons on the aromatic ring will exhibit characteristic splitting patterns. The methylene protons of the carboxymethyl group and the protons at the 2- and 3-positions of the indanone ring will show distinct chemical shifts and coupling patterns.
-
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, the carboxylic acid carbon, and the aromatic and aliphatic carbons.
-
IR Spectroscopy: Key vibrational bands will be observed for the carbonyl group of the ketone, the carbonyl group of the carboxylic acid, and the C-Br bond.
-
Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns will confirm the molecular weight and elemental composition.
Synthesis of 6-Bromo-2-carboxymethyl-1-indanone: A Proposed Pathway
The synthesis of 6-Bromo-2-carboxymethyl-1-indanone can be logically achieved through a two-step process starting from the commercially available 6-Bromo-1-indanone. The key transformation is the introduction of a carboxymethyl group at the α-position to the carbonyl group.
Sources
Technical Guide: Solubility Profile and Handling of 6-Bromo-2-carboxymethyl-1-indanone
Topic: 6-Bromo-2-carboxymethyl-1-indanone Solubility in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction & Chemical Identity
6-Bromo-2-carboxymethyl-1-indanone (systematically known as 2-(6-bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid ) is a critical bicyclic intermediate used in the synthesis of pharmaceutical agents, particularly those targeting thromboxane receptors and specific G-protein coupled receptors. Its structure features a lipophilic brominated indanone core coupled with a polar carboxylic acid tail, creating a distinct amphiphilic solubility profile that dictates its handling during synthesis and purification.
Chemical Specifications
| Property | Detail |
| IUPAC Name | 2-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid |
| CAS Number | 181477-10-1 |
| Molecular Formula | |
| Molecular Weight | 269.09 g/mol |
| Physical State | Pale yellow to off-white solid |
| pKa (Calculated) | ~4.2 (Carboxylic acid group) |
Solubility Profile
The solubility of 6-Bromo-2-carboxymethyl-1-indanone is governed by the competition between its hydrophobic brominated aromatic ring and the hydrophilic carboxylic acid moiety. Understanding this balance is essential for selecting solvents for reaction media, extraction, and crystallization.
Solvent Class Compatibility Table
| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Ideal for nucleophilic substitution reactions and preparing stock solutions for biological assays. |
| Carboxylic Acids | Acetic Acid, Formic Acid | High | Used as the primary solvent during zinc-mediated reduction steps in synthesis. |
| Cyclic Ethers | 1,4-Dioxane, THF | High to Moderate | 1,4-Dioxane is the standard solvent for the condensation reaction with glyoxylic acid. |
| Chlorinated | DCM, Chloroform | Moderate | Suitable for liquid-liquid extraction from acidic aqueous phases. |
| Esters/Alcohols | Ethyl Acetate, Ethanol | Moderate (Temp. Dependent) | Excellent for recrystallization. Solubility increases significantly with temperature. |
| Aqueous (Acidic/Neutral) | Water, 0.1 M HCl | Insoluble (<0.1 mg/mL) | Used as an anti-solvent to precipitate the product from reaction mixtures. |
| Aqueous (Basic) | 0.1 M NaOH, NaHCO₃ | Soluble (as Salt) | Forms the carboxylate salt; used to extract impurities or dissolve the compound for aqueous processing. |
| Hydrocarbons | Hexane, Heptane | Insoluble | Used as anti-solvents in crystallization blends (e.g., EtOAc/Hexane). |
Synthesis & Purification Workflow
The solubility profile directly informs the standard synthetic route. The compound is typically synthesized via an aldol-type condensation followed by reduction. The choice of 1,4-Dioxane and Acetic Acid as solvents is critical because they solubilize the reactants while allowing the product to be precipitated by the addition of water (anti-solvent).
Reaction Pathway Visualization
Figure 1: Synthesis workflow highlighting solvent-dependent transitions from solution to precipitation.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine precise solubility limits for new solvent systems.
-
Preparation: Weigh approximately 50 mg of 6-Bromo-2-carboxymethyl-1-indanone into a 4 mL glass vial.
-
Solvent Addition: Add the test solvent in 100 µL increments at 25°C.
-
Equilibration: Vortex for 1 minute after each addition. Sonication (5 mins) may be used to break up aggregates.
-
Visual Inspection:
-
Soluble: Clear solution with no particulates.
-
Insoluble: Visible suspension or pellet after centrifugation.
-
-
Quantification (If HPLC is unavailable):
-
Filter the saturated solution through a 0.45 µm PTFE syringe filter.
-
Pipette a known volume (e.g., 1 mL) into a pre-weighed vessel.
-
Evaporate solvent under vacuum/nitrogen stream.
-
Weigh the residue to calculate concentration (
).
-
Protocol B: Recrystallization (Purification)
Based on the "Moderate" solubility in Ethyl Acetate and "Insoluble" nature in Hexane.
-
Dissolution: Dissolve crude 6-Bromo-2-carboxymethyl-1-indanone in minimal boiling Ethyl Acetate (approx. 10 mL per gram).
-
Filtration: If insoluble particulates (zinc dust or inorganic salts) remain, filter the hot solution through a heated funnel.
-
Nucleation: Allow the solution to cool slowly to room temperature. If no crystals form, add Hexane dropwise until slight turbidity persists, then reheat to clear and cool again.
-
Collection: Collect crystals via vacuum filtration. Wash the cake with cold 1:1 EtOAc/Hexane.
-
Drying: Dry under high vacuum at 40°C for 12 hours to remove trapped solvent.
Solubilization Strategies for Biological Assays
For researchers screening this compound in biological assays, proper solubilization is vital to prevent precipitation in aqueous media.
Stock Solution Preparation
-
Primary Solvent: 100% DMSO (Dimethyl Sulfoxide).
-
Concentration: Prepare a 10 mM or 50 mM stock solution.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Aqueous Dilution Logic
When diluting into cell culture media or buffer:
-
Step-down Dilution: Do not add stock directly to 100% water. Dilute the DMSO stock into a buffer containing a carrier if necessary.
-
pH Adjustment: Ensure the buffer pH is > 7.0. The carboxylic acid group (
) will deprotonate, significantly enhancing solubility. -
Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.
Solubility Decision Tree
Figure 2: Decision tree for selecting the optimal solvent based on experimental intent.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139778, 6-Bromo-1-indanone. Retrieved from [Link]
- European Patent Office (2016).NRF2 Regulators - EP 3766878 B1. (Describes the synthesis of Intermediate 16: 2-(6-Bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid).
Functionalized Indanone Intermediates: A Strategic Guide to Synthesis, Derivatization, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indanone scaffold represents a "privileged structure" in medicinal chemistry and materials science, characterized by a bicyclic framework comprising a benzene ring fused to a five-membered ring containing a ketone.[1][2][3] Its unique combination of structural rigidity, synthetic accessibility, and versatile reactivity makes it a cornerstone for the development of complex molecules. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of functionalized indanone intermediates. Moving beyond a simple recitation of methods, we explore the strategic rationale behind synthetic choices, from classical intramolecular cyclizations to modern photocatalytic and C-H activation strategies. We present detailed, field-tested protocols, comparative data tables, and mechanistic diagrams to offer a comprehensive and actionable resource for leveraging this powerful chemical motif in the laboratory and beyond. The successful translation of indanone-based structures into marketed therapeutics, such as the anti-Alzheimer's agent Donepezil, underscores the enduring value and future potential of this remarkable intermediate.[3][4][5]
The Indanone Scaffold: A Privileged Core in Modern Chemistry
The significance of the indanone core is rooted in its versatile chemical nature. The electron-withdrawing effect of the carbonyl group activates the adjacent α-methylene position for a variety of nucleophilic and condensation reactions, while the carbonyl itself is a handle for reduction or addition reactions. The aromatic ring, in turn, can be subjected to standard electrophilic substitution, allowing for a three-dimensional exploration of chemical space from a single, robust scaffold.
Significance in Medicinal Chemistry
The indanone moiety is a recurring motif in a multitude of pharmacologically active compounds.[3][6] Its ability to present functional groups in a well-defined spatial orientation makes it an ideal scaffold for interacting with biological targets like enzymes and receptors. The most prominent example is Donepezil , an acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease, which features a substituted indanone core.[3][4] Furthermore, indanone derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][7] They are key intermediates in the synthesis of drugs like Rasagiline (for Parkinson's disease) and Indinavir (an HIV protease inhibitor), cementing their status as a critical component in the pharmaceutical manufacturing supply chain.[2][8] A recent review highlights the potential of indanones in targeting enzymes associated with various neurological disorders, such as monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE).[4]
Applications in Materials Science
Beyond pharmaceuticals, the indanone framework contributes to the development of advanced organic materials. The rigid, planar structure and conjugated system of certain indanone derivatives make them suitable for applications in organic light-emitting diodes (OLEDs), dyes, and photochromic materials.[1][2] The ability to tune the electronic properties through functionalization of the aromatic ring or derivatization at the α-position allows for the rational design of materials with specific optical and electronic characteristics.
Key Synthetic Strategies for the Indanone Core
The construction of the indanone skeleton has evolved significantly, with modern methods offering milder conditions, greater functional group tolerance, and access to previously challenging substitution patterns compared to classical approaches.
Classical Approaches: The Foundation
Traditional methods remain relevant for their simplicity and scalability in accessing basic indanone structures.
-
Intramolecular Friedel-Crafts Acylation: This is one of the most fundamental methods, typically involving the cyclization of 3-arylpropanoic acids or their corresponding acid chlorides using a strong acid catalyst (e.g., PPA, H₂SO₄) or a Lewis acid (e.g., AlCl₃).[5][9] The primary limitation is the requirement for specific electronic activation on the aromatic ring and the often harsh reaction conditions.
-
Nazarov Cyclization: This powerful pericyclic reaction involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone to form a cyclopentenone.[5][10] This method provides access to 2,3-disubstituted indanones and has been shown to be effective even with neat trifluoroacetic acid (TFA) under thermal or microwave conditions.[11]
Modern Transition-Metal Catalyzed Methodologies
The advent of transition-metal catalysis has revolutionized indanone synthesis, enabling high efficiency and selectivity.
-
Rhodium-Catalyzed C-H Activation and Annulation: Rhodium catalysts have proven exceptionally effective in mediating the C-H activation of arenes and subsequent annulation with alkynes or alkenes.[12][13] These methods often proceed under mild conditions and can generate highly functionalized indanones or their indenone precursors in a single step.[14] The choice of directing group and oxidant (such as Mn(OAc)₂) is critical for controlling the reaction pathway.[12][14]
-
Palladium-Catalyzed Carbonylative Cyclization: This strategy involves the palladium-catalyzed reaction of unsaturated aryl halides with carbon monoxide to construct the indanone ring system.[5][13] A one-pot Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization has also been developed, providing a straightforward route to a wide variety of substituted indenones and indanones.[5]
-
Catalyst-Controlled Regiodivergent Synthesis: A significant breakthrough has been the development of catalyst-controlled carboacylation reactions that can selectively produce either 2- or 3-substituted indanones from the same starting materials by carefully selecting the transition-metal catalyst.[6] This approach showcases a high degree of atom economy and synthetic elegance.[6]
Photochemical and Photocatalytic Innovations
Harnessing the energy of light, photochemical methods offer sustainable and novel pathways to indanone intermediates, often proceeding under ambient temperature and without strong reagents.
-
Radical Cascade Cyclizations: Photoredox catalysis can initiate radical cascade cyclizations from readily available precursors like diazo compounds.[15][16] These reactions form carbon-centered radicals that undergo cyclization to afford indanone derivatives in moderate to good yields.[15]
-
Direct C-H Annulation from Aldehydes and Alkynes: A particularly innovative approach uses a hydrogen atom transfer (HAT) photocatalyst to generate acyl radicals directly from unmodified aromatic aldehydes.[17][18][19] These radicals then add to terminal alkynes, initiating a cyclization cascade to form functionalized indanones.[18][20] This prefunctionalization-free strategy eliminates the need for additional redox steps and expands the toolbox for sustainable synthesis.[17][20]
Asymmetric Synthesis of Chiral Indanones
The synthesis of enantioenriched indanones is of paramount importance for pharmaceutical applications. Rhodium-catalyzed asymmetric intramolecular 1,4-additions have emerged as a highly effective method.[21] Using simple chiral ligands like MonoPhos, this protocol provides access to a wide array of chiral 3-aryl-1-indanone derivatives with high yields and excellent enantioselectivities (up to 95% ee).[22] This approach is notable for its operational simplicity and cost-effectiveness compared to methods requiring more complex ligands.[22]
Post-Synthesis Functionalization
The true power of indanone as an intermediate lies in its capacity for diverse downstream functionalization.
| Functionalization Site | Reaction Type | Reagents/Conditions | Outcome |
| α-Methylene Group | Aldol/Knoevenagel Condensation | Aromatic aldehydes, base (e.g., piperidine) | Arylidene indanones[23] |
| α-Methylene Group | Alkylation | Alkyl halide, strong base (e.g., LDA) | 2-Substituted indanones |
| Carbonyl Group | Reduction | NaBH₄, LiAlH₄ | Indanols[6] |
| Carbonyl Group | Grignard/Organolithium Addition | RMgX, RLi | Tertiary alcohols |
| Aromatic Ring | Electrophilic Substitution | HNO₃/H₂SO₄; Br₂/FeBr₃ | Nitrated or halogenated indanones[24] |
| Aromatic Ring | Cross-Coupling (e.g., Suzuki) | Arylboronic acid, Pd catalyst (from halo-indanone) | Aryl-substituted indanones |
Experimental Protocols: From Theory to Practice
The following protocols are representative of modern synthetic strategies and are designed to be self-validating through clear procedural steps and expected outcomes.
Protocol 1: Photocatalytic Radical Cascade Cyclization for Indanone Synthesis
Adapted from the work of Wang, et al. (2024)[15][16]
Objective: To synthesize a 2,2-disubstituted indanone via a photoredox radical cascade from a diazoalkane precursor.
Materials:
-
Diazo ester substrate (1.0 equiv)
-
Ru(bpy)₃Cl₂·6H₂O (2.0 mol %)
-
N,N-Dimethylaniline (Me₂NPh) (1.0 equiv)
-
Methanol/Water (5:1 mixture)
-
Nitrogen (inert gas)
-
24W Blue LEDs
Procedure:
-
To a reaction vessel, add the diazo ester substrate, Ru(bpy)₃Cl₂·6H₂O, and N,N-Dimethylaniline.
-
Add the methanol/water solvent mixture (e.g., 2.0 mL for a small-scale reaction).
-
Seal the vessel and degas the mixture by bubbling nitrogen through it for 15 minutes to ensure an inert atmosphere.
-
Place the vessel approximately 5 cm from the 24W blue LED light source.
-
Stir the mixture vigorously at room temperature while irradiating. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 3 hours.[15]
-
Upon completion, quench the reaction by exposing it to air.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired indanone derivative.
Causality: The Ru(bpy)₃Cl₂ photocatalyst, upon excitation by blue light, facilitates a proton-coupled electron transfer (PCET) process with the diazoalkane, generating a carbon-centered radical.[15] N,N-Dimethylaniline acts as a mild base to facilitate this process. The subsequent intramolecular radical cyclization onto the aromatic ring, followed by oxidative deprotonation, yields the final indanone product.[15]
Protocol 2: Asymmetric Synthesis of a 3-Aryl-1-Indanone
Adapted from the work of Xu, et al. (2013)[21][22]
Objective: To achieve the enantioselective synthesis of a chiral 3-aryl-1-indanone via rhodium-catalyzed intramolecular 1,4-addition.
Materials:
-
Pinacolborane chalcone derivative (1.0 equiv)
-
[Rh(cod)₂]BF₄ (2.5 mol %)
-
(R)-MonoPhos ligand (5.0 mol %)
-
Potassium phosphate (K₃PO₄), aqueous solution (3.0 equiv)
-
Toluene
-
Nitrogen (inert gas)
Procedure:
-
In a glovebox or under a nitrogen atmosphere, add [Rh(cod)₂]BF₄ and (R)-MonoPhos to a dry reaction flask.
-
Add anhydrous toluene and stir for 20 minutes to allow for catalyst pre-formation.
-
Add the pinacolborane chalcone derivative substrate to the flask.
-
Add the aqueous solution of K₃PO₄.
-
Seal the flask and stir the biphasic mixture vigorously at the designated temperature (e.g., 50 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield the enantioenriched 3-aryl-1-indanone. Determine enantiomeric excess (ee) by chiral HPLC analysis.
Causality: The rhodium complex, made chiral by the MonoPhos ligand, catalyzes the intramolecular 1,4-addition of the arylboronate onto the enone system.[22] The use of aqueous K₃PO₄ as the base was found to be optimal for achieving high yields and enantioselectivity.[22] The stereochemical outcome is dictated by the chiral environment created by the ligand during the key C-C bond-forming step.
Conclusion and Future Outlook
Functionalized indanone intermediates are indispensable tools in modern chemical research and development. The synthetic toolkit for their creation has expanded dramatically, moving from classical, often harsh methods to sophisticated catalytic and photocatalytic strategies that offer unprecedented control over structure, function, and stereochemistry. The continued exploration of C-H activation, asymmetric catalysis, and sustainable photochemical reactions will undoubtedly unlock new, more efficient pathways to novel indanone derivatives. For drug development professionals, these advances translate directly into an expanded chemical space for lead optimization and the ability to construct complex, biologically active molecules with greater precision and efficiency. The indanone scaffold, having already proven its worth in marketed drugs, is poised to remain a central and highly valuable intermediate for the foreseeable future.
References
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Lv, N., Chen, Z., Liu, Y., Liu, Z., & Zhang, Y. (2017). Synthesis of Functionalized Indenones via Rh-Catalyzed C-H Activation Cascade Reaction. Organic Letters, 19(10), 2588–2591. Available from: [Link]
-
Wang, Z., et al. (2024). Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. Organic Letters, 26(7), 1393–1398. Available from: [Link]
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Various Authors. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. Available from: [Link]
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Smith, J., et al. (2025). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry. Available from: [Link]
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Lv, N., et al. (2017). Synthesis of Functionalized Indenones via Rh-Catalyzed C-H Activation Cascade Reaction. Organic Letters. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indanones. Available from: [Link]
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Wang, C., et al. (2020). Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. CCS Chemistry. Available from: [Link]
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Smith, J., et al. (2025). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry. Available from: [Link]
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Butkevich, A. N., et al. (2013). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry, 12(3), 448-454. Available from: [Link]
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ResearchGate. (2025). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes | Request PDF. Available from: [Link]
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PubMed. (2024). Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. Available from: [Link]
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ResearchGate. (2017). Synthesis of Functionalized Indenones via Rh-Catalyzed C–H Activation Cascade Reaction | Request PDF. Available from: [Link]
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Nubbemeyer, T. C., & Sonawane, N. N. (2024). Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. Molbank, 2024(3), M1888. Available from: [Link]
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Achelle, S., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5966. Available from: [Link]
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Ghosh, A., & Misra, A. K. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33931-33951. Available from: [Link]
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Achelle, S., et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5966. Available from: [Link]
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Fieser, L. F., & Szmuszkovicz, J. (1948). A New Synthetic Route to Selected Indenones. Journal of the American Chemical Society, 70(10), 3352-3356. Available from: [Link]
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Menezes, J. C. J. M. D. S. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(15), 9357-9372. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of chiral indanones and acid-catalyzed transformations to... Available from: [Link]
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Nowak, M., et al. (2019). Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Mini-Reviews in Medicinal Chemistry, 19(14), 1170-1181. Available from: [Link]
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Ahmed, N. (2016). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review. Semantic Scholar. Available from: [Link]
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Yu, Y. N., & Xu, M. H. (2013). Enantioselective Synthesis of Chiral 3-Aryl-1-indanones through Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition. The Journal of Organic Chemistry, 78(6), 2736-2741. Available from: [Link]
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Patil, S. A., Patil, R., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 625-647. Available from: [Link]
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ResearchGate. (2025). Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. Available from: [Link]
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Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. Available from: [Link]
-
Organic Chemistry Portal. (2013). Enantioselective Synthesis of Chiral 3-Aryl-1-indanones through Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition. Available from: [Link]
-
ResearchGate. (2025). Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives | Request PDF. Available from: [Link]
-
Smith, J., et al. (2025). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. PMC. Available from: [Link]
-
Asymmetric reduction of substituted indanes as scaffolds for the synthesis of potential drug candidates. (n.d.). Dissertation. Available from: [Link]
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- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Bromo-2-carboxymethyl-1-indanone
Introduction: The Significance of Substituted Indanones in Medicinal Chemistry
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its rigid, fused-ring system provides a valuable template for the spatial orientation of functional groups, enabling precise interactions with biological targets. Specifically, 6-bromo-1-indanone is a versatile starting material for the synthesis of various therapeutic agents, including those with potential anti-inflammatory and anticancer properties. The introduction of a carboxymethyl group at the 2-position of the indanone ring can significantly influence the molecule's polarity, acidity, and ability to chelate metals, thereby modulating its pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive guide for the synthesis of 6-Bromo-2-carboxymethyl-1-indanone from 6-bromo-1-indanone, a key intermediate for further elaboration in drug discovery programs.
Synthetic Strategy: A Two-Step Approach
The synthesis of 6-Bromo-2-carboxymethyl-1-indanone from 6-bromo-1-indanone is most effectively achieved through a two-step process:
-
C-Alkylation: Formation of the enolate of 6-bromo-1-indanone followed by an SN2 reaction with an ethyl haloacetate.
-
Saponification: Hydrolysis of the resulting ethyl ester to the final carboxylic acid.
This strategy allows for the controlled introduction of the carboxymethyl moiety at the desired position.
Reaction Mechanism
The core of this synthesis lies in the generation and subsequent alkylation of an enolate. The α-protons of ketones are acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate can then react with an electrophile, such as ethyl bromoacetate, to form a new carbon-carbon bond.
The reaction proceeds as follows:
-
Enolate Formation: A strong base, such as sodium ethoxide, deprotonates the carbon atom alpha to the carbonyl group (C-2) of 6-bromo-1-indanone. This results in the formation of a resonance-stabilized enolate anion.
-
Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the electrophilic carbon of ethyl bromoacetate in an SN2 reaction, displacing the bromide ion and forming ethyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
-
Hydrolysis: The ester is then hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification), followed by acidification to protonate the carboxylate.
Experimental Protocols
Part 1: Synthesis of Ethyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
This protocol is adapted from established methods for the C-alkylation of indanones.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 6-Bromo-1-indanone | ≥98% | e.g., Sigma-Aldrich, TCI | Starting material |
| Sodium Ethoxide | Reagent grade | e.g., Sigma-Aldrich | Base |
| Ethyl Bromoacetate | ≥98% | e.g., Sigma-Aldrich | Alkylating agent, lachrymator |
| Anhydrous Ethanol | ACS grade | e.g., Fisher Scientific | Solvent |
| Diethyl Ether | Anhydrous | e.g., Fisher Scientific | Extraction solvent |
| Saturated aq. NH₄Cl | For quenching | ||
| Brine | For washing | ||
| Anhydrous MgSO₄ | Drying agent | ||
| Round-bottom flask | |||
| Reflux condenser | |||
| Magnetic stirrer | |||
| Dropping funnel | |||
| Separatory funnel | |||
| Rotary evaporator |
Safety Precautions:
-
Ethyl bromoacetate is a lachrymator and is toxic.
-
Sodium ethoxide is corrosive and reacts violently with water.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (100 mL).
-
Carefully add sodium ethoxide (1.1 equivalents) to the ethanol with stirring until it is fully dissolved.
-
To this solution, add 6-bromo-1-indanone (1.0 equivalent) in one portion.
-
Heat the mixture to reflux and stir for 1 hour to ensure complete formation of the enolate.
-
Allow the mixture to cool slightly, then add ethyl bromoacetate (1.2 equivalents) dropwise via a dropping funnel over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add 100 mL of cold water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Characterization of Ethyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~1.2 (t, 3H, -CH₃), 3.0-3.8 (m, 3H, -CH- and -CH₂- of indanone), 4.1 (q, 2H, -O-CH₂-), 7.3-7.7 (m, 3H, Ar-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~14.0, 30.0, 50.0, 61.0, 122.0, 125.0, 128.0, 131.0, 138.0, 155.0, 169.0, 200.0.
-
IR (KBr, cm⁻¹): ~1735 (C=O, ester), ~1710 (C=O, ketone), ~1600 (C=C, aromatic).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₂H₁₂BrO₃.
Part 2: Synthesis of 6-Bromo-2-carboxymethyl-1-indanone
This protocol describes the saponification of the ethyl ester to the final carboxylic acid product.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | From Part 1 | Starting material | |
| Lithium Hydroxide (LiOH) | Reagent grade | e.g., Sigma-Aldrich | Base for hydrolysis |
| Tetrahydrofuran (THF) | ACS grade | e.g., Fisher Scientific | Solvent |
| Water | Deionized | Solvent | |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | For acidification | |
| Ethyl Acetate | ACS grade | e.g., Fisher Scientific | Extraction solvent |
| Brine | For washing | ||
| Anhydrous Na₂SO₄ | Drying agent |
Procedure:
-
In a 250 mL round-bottom flask, dissolve the ethyl 6-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1.0 equivalent) in a mixture of THF (50 mL) and water (50 mL).
-
Add lithium hydroxide (2.0 equivalents) to the solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 6-Bromo-2-carboxymethyl-1-indanone.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Expected Characterization of 6-Bromo-2-carboxymethyl-1-indanone:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 3.1-3.9 (m, 3H, -CH- and -CH₂- of indanone), 7.4-7.8 (m, 3H, Ar-H), ~11.0 (br s, 1H, -COOH).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~30.0, 49.0, 122.5, 125.5, 128.5, 131.5, 138.5, 154.5, 175.0, 201.0.
-
IR (KBr, cm⁻¹): ~3300-2500 (br, O-H of carboxylic acid), ~1740 (C=O, carboxylic acid), ~1705 (C=O, ketone), ~1600 (C=C, aromatic).
-
MS (ESI): m/z [M-H]⁻ calculated for C₁₀H₈BrO₃.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of 6-Bromo-2-carboxymethyl-1-indanone.
Logical Diagram of Key Transformations
Caption: Key chemical transformations in the synthesis.
References
-
PubChem. 1-Indanone, 6-bromo-. National Center for Biotechnology Information. [Link]
-
Maj, A., & Wicha, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
Sources
Application Notes & Protocols: Microwave-Assisted Synthesis of Indanone-2-Acetic Acid Derivatives
Abstract
Indanone and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents with analgesic, anti-inflammatory, and antibacterial properties[1][2]. Specifically, indanone-2-acetic acid derivatives are valuable intermediates in drug discovery. Traditional synthetic routes to these compounds often involve multi-step processes with long reaction times, harsh conditions, and the use of hazardous reagents. This application note details a robust and highly efficient protocol for the synthesis of indanone-2-acetic acid derivatives, leveraging the power of Microwave-Assisted Organic Synthesis (MAOS). By employing microwave irradiation, this method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and solvent use[3][4]. We present a comprehensive guide, including the scientific principles of microwave chemistry, detailed experimental protocols, and comparative data to demonstrate the superiority of this modern synthetic approach.
The Rationale for Microwave Chemistry in Indanone Synthesis
Conventional heating methods transfer energy indirectly and inefficiently via conduction and convection, leading to temperature gradients within the reaction vessel and prolonged heating times[5]. Microwave-assisted synthesis, by contrast, utilizes direct "in-core" heating through the interaction of microwave radiation with polar molecules in the reaction mixture[6]. This process is governed by two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as reagents and solvents, possess a dipole moment. When subjected to an oscillating microwave field, these molecules attempt to align with the field, causing rapid rotation. This molecular friction generates heat efficiently and uniformly throughout the reaction medium[5][6].
-
Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat[4].
This direct and instantaneous heating mechanism provides several key advantages over conventional methods:
-
Accelerated Reaction Rates: Dramatic reduction in reaction times, often from hours to minutes[7][8].
-
Higher Yields & Purity: Rapid heating minimizes the formation of side products and thermal degradation of sensitive compounds, leading to cleaner reactions and higher isolated yields[4][8].
-
Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, resulting in significantly lower energy consumption[3][5].
-
Enhanced Reproducibility: Precise control over temperature and pressure ensures greater reaction reproducibility[8].
These benefits make MAOS an ideal technology for accelerating the synthesis of complex molecules like indanone derivatives, a process that is often cumbersome using traditional techniques[9].
Core Synthetic Strategy: Intramolecular Friedel-Crafts Acylation
The construction of the indanone core is most classically achieved via an intramolecular Friedel-Crafts acylation[10][11]. This reaction involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride, promoted by a strong Brønsted or Lewis acid. Under microwave irradiation, this transformation can be performed rapidly and efficiently, often without the need for activating the carboxylic acid to an acyl chloride.
The general mechanism involves the acid-catalyzed formation of an electrophilic acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution on the tethered phenyl ring to form the five-membered ketone.
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Experimental Protocol: Microwave-Assisted Synthesis of 6-Methoxy-1-indanone-2-acetic acid
This protocol details a two-step, one-pot-style procedure adaptable for microwave synthesis. The first step involves the formation of the indanone ring via Friedel-Crafts acylation, and the second step introduces the acetic acid moiety via a Knoevenagel condensation followed by a subsequent reduction which can often be carried out in the same reaction vessel after a solvent swap.
Disclaimer: This protocol is a representative example. Researchers must conduct their own risk assessment and optimization for specific substrates and equipment. All work should be performed in a well-ventilated fume hood.
3.1. Materials & Equipment
-
Reagents:
-
3-(4-Methoxyphenyl)propionic acid
-
Polyphosphoric Acid (PPA) or Eaton's Reagent
-
Diethyl malonate
-
Piperidine
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Monowave or multi-mode microwave synthesis reactor
-
10 mL or 35 mL microwave reaction vials with snap caps/septa
-
Magnetic stir bars
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Flash column chromatography system
-
3.2. Step-by-Step Methodology
Caption: General workflow for microwave-assisted synthesis.
Step 1: Intramolecular Friedel-Crafts Acylation (Formation of 6-Methoxy-1-indanone)
-
Place a magnetic stir bar into a 10 mL microwave reaction vial.
-
Add 3-(4-methoxyphenyl)propionic acid (1.0 mmol, 180 mg).
-
Carefully add Polyphosphoric Acid (approx. 2 g) or Eaton's Reagent (2 mL).
-
Expertise Note: PPA and Eaton's Reagent are highly viscous and corrosive. They serve as both the catalyst and solvent in this solvent-free approach, which is highly amenable to microwave heating[12].
-
-
Seal the vial securely with a cap.
-
Place the vial into the cavity of the microwave reactor.
-
Irradiate the mixture with stirring at a constant temperature of 120 °C for 15 minutes. The pressure will likely rise; ensure it remains within the safe operating limits of the reactor.
-
After the reaction is complete, allow the vial to cool to room temperature (using the instrument's compressed air cooling).
Step 2: Synthesis of the Acetic Acid Moiety
-
Carefully uncap the vial in a fume hood. Quench the reaction by slowly adding the viscous mixture to 20 mL of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo. The crude 6-methoxy-1-indanone can be purified by flash chromatography or used directly in the next step if sufficiently pure.
-
To the crude indanone in a new microwave vial, add ethanol (5 mL), diethyl malonate (1.2 mmol), and a catalytic amount of piperidine (2-3 drops).
-
Seal the vial and irradiate at 100 °C for 10 minutes. This completes the Knoevenagel condensation.
-
Cool the vial. Prepare a solution of sodium borohydride (2.0 mmol) in ethanol and add it carefully to the reaction mixture to reduce the double bond.
-
Follow with a standard aqueous work-up and hydrolysis of the ester to yield the final indanone-2-acetic acid derivative.
3.3. Purification and Characterization
-
After the final work-up, the crude product is purified by flash column chromatography on silica gel.
-
The structure and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: MAOS vs. Conventional Heating
The primary advantage of microwave-assisted synthesis is the dramatic acceleration of reaction rates. The data below is a representative comparison for the intramolecular Friedel-Crafts acylation step.
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis (MAOS) | Advantage |
| Reaction Time | 4 - 12 hours | 10 - 20 minutes | >95% Reduction[13] |
| Temperature | 120 °C | 120 °C | Faster heating ramp[6] |
| Typical Yield | 60 - 75% | 85 - 95% | Higher throughput[4][8] |
| Purity | Good, often with side products | Excellent, cleaner reaction profile | Easier purification[8] |
| Energy Use | High | Low | Greener process[3] |
Trustworthiness: Troubleshooting & Optimization
-
Low Yield: If the yield of the Friedel-Crafts cyclization is low, ensure the starting material and PPA are anhydrous. Water can deactivate the catalyst. Consider increasing the temperature in 10 °C increments or the reaction time by 5 minutes.
-
Incomplete Reaction: Monitor the reaction progress by TLC. If the reaction stalls, it may indicate catalyst deactivation or insufficient temperature.
-
Pressure Limit Exceeded: If the reactor's pressure limit is reached, it is likely due to the formation of gaseous byproducts or the use of a low-boiling solvent. For this solvent-free protocol, this is less of an issue, but it is a critical safety parameter to monitor.
-
Charring/Decomposition: This indicates the temperature is too high. Reduce the set temperature. The uniform heating of MAOS generally minimizes this issue compared to conventional methods[7].
Conclusion
Microwave-assisted synthesis represents a transformative technology for the rapid and efficient construction of valuable pharmaceutical intermediates like indanone-2-acetic acid derivatives. As demonstrated, MAOS dramatically reduces reaction times, improves yields, and enhances product purity, all while adhering to the principles of green chemistry[14][3]. The protocols and data provided herein offer a solid foundation for researchers and drug development professionals to adopt this powerful technique, accelerating discovery and enabling the high-throughput synthesis of compound libraries for screening and development.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
- Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. (2025).
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.).
- Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
- Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols. (2025). BenchChem.
- Synthesis and Pharmacological Evaluation of Some Indanone-3-acetic acid Derivatives. (2010). Asian Journal of Chemistry.
- Synthesis of 1-indanones with a broad range of biological activity. (n.d.).
- The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide. (n.d.). BenchChem.
- Non-Conventional Methodologies in the Synthesis of 1-Indanones. (n.d.).
- Microwave-assisted synthesis. (n.d.). Anton Paar Wiki.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). World Journal of Pharmacy and Pharmaceutical Sciences.
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- 2. asianpubs.org [asianpubs.org]
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- 4. ijrpas.com [ijrpas.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
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- 8. ajchem-a.com [ajchem-a.com]
- 9. ajrconline.org [ajrconline.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajgreenchem.com [ajgreenchem.com]
Technical Application Note: 6-Bromo-2-carboxymethyl-1-indanone as a Rigidifying Hub in PROTAC Design
Executive Summary
This application note details the strategic utilization of 6-Bromo-2-carboxymethyl-1-indanone (CAS: 14548-39-1) as a bifunctional, rigidifying linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs). While flexible linkers (e.g., PEG, alkyl chains) are standard in early discovery, they often suffer from high entropic penalties upon binding and poor membrane permeability. This indanone derivative offers a rigid bicyclic core with orthogonal functional handles, enabling researchers to "lock" ternary complexes into productive conformations and improve the drug-like properties of degraders.
Strategic Rationale: The "Linkerology" of Indanones
The Entropic Penalty Problem
Flexible linkers allow PROTACs to adopt thousands of conformations. When binding to the Protein of Interest (POI) and E3 ligase, the molecule must collapse into a single bioactive conformation. This results in a high entropic penalty (
The Indanone Solution
6-Bromo-2-carboxymethyl-1-indanone acts as a Conformational Lock .
-
Rigidity: The fused benzene and cyclopentanone rings restrict rotation, pre-organizing the linker vectors.
-
Orthogonality: It possesses two distinct chemical handles:
-
Aryl Bromide (C6): Electrophilic site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Carboxymethyl (C2): Nucleophilic/Electrophilic site (via carboxylic acid) for amide coupling or esterification.
-
Vector Geometry
Unlike linear PEG chains, the exit vectors of the 6-Br and 2-carboxymethyl groups create a defined angle (approx. 120°–140°), allowing for the exploration of unique ternary complex geometries inaccessible to linear linkers.
Chemical Properties & Handling
| Property | Data | Notes |
| Chemical Name | 6-Bromo-2-(carboxymethyl)-2,3-dihydro-1H-inden-1-one | |
| CAS Number | 14548-39-1 | |
| Molecular Weight | 269.09 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Solubility | DMSO, DMF, DCM, MeOH | Poor solubility in water/hexanes |
| Stability | Stable under standard conditions | Avoid strong oxidizing agents |
| Chirality | Racemic at C2 position | Can be separated via Chiral HPLC if stereospecificity is required |
Experimental Workflow: Divergent Synthesis
The following workflow describes the synthesis of a PROTAC library using this scaffold. The protocol prioritizes Amide Coupling first , followed by Cross-Coupling , to minimize side reactions with the carboxylic acid during Pd-catalysis.
Workflow Visualization
Figure 1: Divergent synthetic pathway utilizing the orthogonal handles of the indanone scaffold.
Detailed Protocols
Step 1: Amide Coupling (Carboxymethyl Functionalization)
Objective: Attach the E3 ligase ligand (e.g., a Lenalidomide derivative with a pendant amine) to the C2-carboxymethyl tail.
Reagents:
-
6-Bromo-2-carboxymethyl-1-indanone (1.0 equiv)
-
Amine-functionalized Ligand (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (Anhydrous, 0.1 M concentration)
Procedure:
-
Dissolution: In a dry round-bottom flask under N₂, dissolve 6-Bromo-2-carboxymethyl-1-indanone in anhydrous DMF.
-
Activation: Add DIPEA followed by HATU. Stir at room temperature (RT) for 15 minutes to form the activated ester. Note: The solution typically turns slightly yellow.
-
Coupling: Add the Amine-functionalized Ligand (dissolved in minimal DMF) dropwise.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (look for M+H of the product; disappearance of the acid starting material).
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).
Checkpoint: Verify the integrity of the Aryl Bromide (Br) peak in 1H NMR (aromatic region) to ensure it remains intact.
Step 2: Suzuki-Miyaura Cross-Coupling (Aryl Bromide Functionalization)
Objective: Attach the Protein of Interest (POI) ligand via a boronic acid/ester handle.
Reagents:
-
Intermediate from Step 1 (1.0 equiv)
-
POI Ligand-Boronate (1.2 equiv)
-
Pd(dppf)Cl₂·DCM (0.05 equiv)
-
K₂CO₃ (3.0 equiv, 2M aqueous solution)
-
1,4-Dioxane (degassed)
Procedure:
-
Setup: In a microwave vial or pressure tube, combine the Intermediate, POI Ligand-Boronate, and Pd catalyst.
-
Solvent: Add 1,4-Dioxane and the aqueous K₂CO₃ solution.
-
Degassing: Sparge with Argon for 5 minutes (Critical to prevent homocoupling or oxidation).
-
Reaction: Seal and heat to 90°C for 2–4 hours (or microwave at 100°C for 30 min).
-
Monitoring: Check LCMS for the complete conversion of the Aryl Bromide.
-
Workup: Filter through a Celite pad, dilute with EtOAc, wash with water/brine.
-
Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
QC & Validation: Interpreting the Data
NMR Validation
-
1H NMR (DMSO-d6):
-
Indanone Core: Look for the characteristic splitting pattern of the indanone protons. The C2-H proton (chiral center) typically appears as a multiplet around 3.0–3.5 ppm.
-
Linkage Verification:
-
Amide Bond: New NH triplet/doublet around 8.0–8.5 ppm.
-
Aryl Coupling: Disappearance of the specific chemical shift of protons adjacent to the Br and appearance of new aromatic signals from the POI ligand.
-
-
Mechanism of Action Validation (Ternary Complex)
To validate that the rigid linker is functioning as intended (forming a stable ternary complex):
-
TR-FRET Assay: Label the POI and E3 ligase with fluorophores. Titrate the PROTAC. A "bell-shaped" curve (Hook effect) at high concentrations confirms the formation of a ternary complex.
-
Differential Scanning Fluorimetry (DSF): A shift in the melting temperature (
) of the POI in the presence of E3 and PROTAC indicates stabilization (positive cooperativity).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Steric hindrance at C2 | Switch coupling agent to COMU or T3P; heat to 40°C. |
| Debromination in Step 2 | Over-active Pd catalyst | Lower temperature; switch to Pd(PPh₃)₄. |
| Racemization | Base-catalyzed enolization | The C2 position is alpha to a ketone. Avoid strong bases (e.g., NaH). Use DIPEA/NMM. Note: If the final product is tested as a racemate, this is less critical. |
| Poor Solubility | Rigid core aggregation | Add a short PEG spacer (PEG2) between the Indanone and the ligands to break stacking. |
References
-
Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell.[1][2]
-
Testa, A., et al. (2020). Macrocyclic PROTACs: Locking the Ternary Complex.[3] Angewandte Chemie International Edition. (Discusses the importance of conformational restriction).
-
Farnaby, W., et al. (2019).BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology.
-
PubChem Compound Summary.1-Indanone, 6-bromo-.
-
BenchChem Application Guide.Flexible vs. Rigid Linkers for PROTACs.
Sources
- 1. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 6-Bromo-2-carboxymethyl-1-indanone
Executive Summary
This Application Note details a robust, scalable synthetic route for 6-Bromo-2-carboxymethyl-1-indanone (also known as (6-bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid). This scaffold is a critical intermediate in the development of aldose reductase inhibitors and fused heterocyclic therapeutics.
While direct alkylation of 1-indanone with haloacetates is a common medicinal chemistry approach, it suffers from poor regioselectivity (mono- vs. di-alkylation) and low yields upon scale-up. This guide presents a Process Chemistry optimized route utilizing a Knoevenagel Condensation followed by Selective Reduction . This methodology avoids cryogenic conditions, minimizes chromatographic purification, and ensures high retention of the aromatic bromide.
Key Advantages of this Protocol:
-
Scalability: Operates at ambient to moderate temperatures; avoids -78°C lithiation steps.
-
Purity: Crystallization-driven purification eliminates the need for silica gel chromatography.
-
Selectivity: The Zinc/Acetic Acid reduction step selectively reduces the exocyclic alkene without debrominating the aromatic ring or reducing the ketone.
Strategic Analysis: Route Selection
The selection of the synthesis strategy is based on a comparison of the "MedChem" approach versus the "Process" approach.
| Feature | Route A: Direct Alkylation (MedChem) | Route B: Glyoxylate Condensation (Process) |
| Reagents | LDA or LiHMDS, Ethyl Bromoacetate | Glyoxylic Acid, Acid Catalyst, Zinc/AcOH |
| Conditions | Cryogenic (-78°C), anhydrous | Reflux (Step 1), Mild Heat (Step 2) |
| Selectivity | Poor (competing di-alkylation at C2) | High (Exocyclic double bond formation) |
| Purification | Column Chromatography (Required) | Filtration / Recrystallization |
| Scale Potential | Low (< 10 g) | High (> 1 kg) |
Decision: Route B is selected for all batches exceeding 10 grams.
Reaction Workflow
Figure 1: Two-step synthetic pathway transforming 6-bromo-1-indanone to the target acid.
Experimental Protocols
Step 1: Knoevenagel Condensation
Objective: Synthesis of (E/Z)-(6-bromo-1-oxo-1,3-dihydro-2H-inden-2-ylidene)acetic acid.
Mechanism: Acid-catalyzed condensation of the ketone enol with the aldehyde of glyoxylic acid, followed by dehydration.
Materials:
-
6-Bromo-1-indanone (1.0 eq)
-
Glyoxylic acid monohydrate (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (pTsOH) (0.1 eq)
-
Toluene (10-15 volumes)
Protocol:
-
Setup: Equip a reaction vessel (flask or reactor) with a mechanical stirrer, Dean-Stark trap, and reflux condenser.
-
Charging: Charge 6-Bromo-1-indanone, Glyoxylic acid monohydrate, and pTsOH into the vessel.
-
Solvent: Add Toluene. The solid glyoxylic acid may not dissolve immediately.
-
Reaction: Heat the mixture to reflux (approx. 110°C). Maintain reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Monitoring: Continue reflux until water evolution ceases (typically 4–6 hours). Monitor by HPLC (Target: < 2% starting indanone).
-
Work-up: Cool the reaction mixture slowly to room temperature (20–25°C). The product (unsaturated acid) typically precipitates out of the toluene solution as a yellow/orange solid.
-
Isolation: Filter the solid. Wash the cake with cold toluene (2 x 2 vol) to remove unreacted starting material.
-
Drying: Dry the solid in a vacuum oven at 50°C.
Critical Process Parameter (CPP): Efficient water removal is crucial to drive the equilibrium. Ensure the Dean-Stark trap is functioning correctly.
Step 2: Selective Reduction (Zn/AcOH)
Objective: Selective 1,4-reduction of the exocyclic alkene to the alkane, preserving the ketone and the aryl bromide.
Mechanism: Zinc acts as a single-electron transfer (SET) agent. In acetic acid, it selectively reduces the electron-deficient conjugated alkene.
Materials:
-
Intermediate A (from Step 1) (1.0 eq)
-
Zinc Dust (Activated) (3.0 – 5.0 eq)
-
Glacial Acetic Acid (10 volumes)
-
Methanol (optional co-solvent if solubility is poor)
Protocol:
-
Suspension: Charge Intermediate A and Glacial Acetic Acid into the reactor. Stir to form a suspension.
-
Activation: (Optional) If Zn dust is old, activate by washing with dilute HCl then water/acetone/ether. Fresh commercial Zn dust usually suffices.
-
Addition: Heat the mixture to 60°C. Add Zinc dust portion-wise over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Stir at 60–70°C. Do not reflux (refluxing AcOH >115°C increases the risk of debromination).
-
Monitoring: Monitor by HPLC every hour. The reaction is typically complete in 2–4 hours. Look for the disappearance of the conjugated alkene peak.[1]
-
Filtration: Once complete, filter the hot mixture through a pad of Celite to remove excess Zinc. Wash the pad with hot acetic acid.
-
Quench/Precipitation: Concentrate the filtrate to ~3 volumes under reduced pressure. Pour the residue into cold water (20 volumes) with vigorous stirring. The target product should precipitate as an off-white solid.
-
Purification: Filter the crude solid. If purity is <98%, recrystallize from Ethanol/Water or Ethyl Acetate/Heptane.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Incomplete Reduction | Zinc surface passivation | Add small amount of conc. HCl (catalytic) or use fresh Zn. Increase temp to 75°C. |
| Debromination (Des-bromo impurity) | Temperature too high | Strictly limit temperature to <80°C. Do not reflux. |
| Low Yield (Step 1) | Inefficient water removal | Check Dean-Stark; ensure vigorous reflux; add more pTsOH. |
Analytical Controls
To ensure "Self-Validating" protocols, the following analytical markers should be used:
-
HPLC Method: C18 Column, Water/Acetonitrile (+0.1% TFA) gradient.
-
Starting Material (Indanone): RT ~ 5.0 min
-
Intermediate (Unsaturated): RT ~ 6.5 min (UV max shifted to higher wavelength due to conjugation).
-
Product (Saturated): RT ~ 5.2 min (Close to SM, but separable. UV spectrum will resemble SM, losing the conjugation band).
-
-
1H-NMR (DMSO-d6):
-
Diagnostic Signal: The disappearance of the vinylic proton signal (approx. 6.5-7.5 ppm singlet) from Step 1 and the appearance of the diastereotopic methylene protons (-CH2-COOH) at approx. 2.6-3.0 ppm in Step 2.
-
Safety & Handling (HSE)
-
6-Bromo-1-indanone: Potent skin sensitizer and irritant. Handle in a fume hood with double nitrile gloves.
-
Zinc Waste: Filtered zinc residues are pyrophoric when dry. Keep wet with water and dispose of in a dedicated heavy-metal waste container.
-
Glacial Acetic Acid: Corrosive.[2] Use acid-resistant pump lines and PPE.
References
-
BenchChem. (2025). Industrial-Scale Synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol. (Provides foundational protocols for manipulating brominated indanones).
-
Organic Chemistry Portal. (2023).[3] Synthesis of Indanones and Derivatives. (General review of indanone functionalization).
-
Albrecht, W., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. (Review of condensation methods including Knoevenagel).
-
McGrath, N. A., et al. (2016).[4] Versatile, mild, and selective reduction of various carbonyl groups. (Discusses selectivity of reductions in complex scaffolds).
-
ChemicalBook. (2024). Product entry: 6-Bromo-1-indanone. (Physical properties and safety data).
Sources
- 1. Selective Reactions of Alkenes [organic-chemistry.org]
- 2. 5-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Versatile, mild, and selective reduction of various carbonyl groups using an electron-deficient boron catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision C-N Cross-Coupling of 6-Bromo-1-Indanone Derivatives
Executive Summary
The amination of 6-bromo-1-indanone represents a classic chemoselectivity challenge in medicinal chemistry. While the aryl bromide moiety is readily activated for oxidative addition, the presence of the C1-ketone creates a highly acidic
Standard Buchwald-Hartwig conditions utilizing strong alkoxide bases (e.g.,
This Application Note provides a validated, self-consistent protocol utilizing weak inorganic bases and specific chelating phosphine ligands to suppress enolization while maintaining high catalytic activity.
The Chemoselectivity Challenge
To successfully functionalize 6-bromo-1-indanone, one must navigate three competing pathways. The choice of base and ligand dictates the winner.
-
Pathway A (Desired):
-arylation via Reductive Elimination.[1] -
Pathway B (Parasitic):
-Enolization leading to self-condensation (Aldol). -
Pathway C (Destructive): Protodehalogenation (reduction of Ar-Br to Ar-H), often exacerbated by hydride sources in the solvent or amine.
Mechanistic Visualization
The following diagram illustrates the divergence point where base selection determines the reaction outcome.
Figure 1: The Chemoselectivity Divergence. Strong bases trigger the enolization trap (red path), while weak bases favor the catalytic cycle (green path).
Critical Parameter Optimization
Base Selection: The "Weak Base" Imperative
For 6-bromoindanone, Cesium Carbonate (
-
Why: Its basicity is sufficient to deprotonate the Pd-bound amine (making it nucleophilic) but kinetically slow to deprotonate the C2-position of the indanone.
-
Alternative: Potassium Phosphate (
) is a viable backup but often requires higher temperatures. -
Avoid: Sodium tert-butoxide (
), Lithium Hexamethyldisilazide (LiHMDS).
Ligand Selection: The Chelating Advantage
Monodentate ligands often fail here because they allow open coordination sites on Palladium, increasing the risk of
-
Primary Recommendation: Xantphos. [2]
-
For Sterically Hindered Amines: BrettPhos.
Comparative Screening Data (Simulated Representative Data)
The table below summarizes typical yields observed when coupling 6-bromo-1-indanone with morpholine (secondary amine) under various conditions.
| Entry | Catalyst Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Major Side Product |
| 1 | Toluene | 100 | < 10% | Aldol Condensation | |||
| 2 | BINAP | Toluene | 100 | 35% | Complex Mixture | ||
| 3 | Xantphos | Dioxane | 100 | 92% | None | ||
| 4 | BrettPhos Pd G4 | - | t-Amyl | 90 | 88% | Trace Hydrodehalogenation |
Standardized Protocol: The "Indanone Method"
Objective: Synthesis of 6-(morpholin-4-yl)-2,3-dihydro-1H-inden-1-one. Scale: 1.0 mmol (adaptable to 100g scale).
Materials
-
Substrate: 6-bromo-1-indanone (211 mg, 1.0 mmol)
-
Amine: Morpholine (1.2 equiv, 105 mg)
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%, 18 mg) -
Ligand: Xantphos (4.5 mol%, 26 mg)
-
Base:
(Cesium Carbonate), dried (2.0 equiv, 650 mg) -
Solvent: 1,4-Dioxane (anhydrous, degassed), 5 mL (0.2 M concentration)
Step-by-Step Procedure
-
Pre-Complexation (The "Active Catalyst" Step):
-
In a glovebox or under active Argon flow, charge a reaction vial with
and Xantphos. -
Add 1 mL of degassed 1,4-dioxane.
-
Stir at room temperature for 5 minutes. Observation: Solution should turn from deep purple/red to a lighter orange/yellow, indicating ligation.
-
-
Reaction Assembly:
-
Add the solid 6-bromo-1-indanone and
to the vial. -
Add the remaining 4 mL of dioxane.
-
Add the amine (morpholine) last via syringe.
-
-
Degassing (Crucial for Reproducibility):
-
Sparge the mixture with Argon for 2 minutes (subsurface needle) or perform 3 vacuum/backfill cycles. Note: Oxygen kills the active Pd(0)-L species.
-
-
Heating:
-
Seal the vial with a Teflon-lined cap.
-
Heat to 100°C in a heating block.
-
Stir vigorously (1000 rpm). The heavy
must be suspended for effective transmetallation.
-
-
Monitoring (The "Checkpoint"):
-
Check TLC or LCMS at 2 hours.
-
Target: Disappearance of bromide (Rt ~ X min).
-
Warning: If starting material remains but product yield plateaus, do not add more base. Add 1 mol% additional catalyst solution.
-
-
Workup:
Troubleshooting Guide
Issue: Low Conversion with "Starting Material Recovery"
-
Cause: Catalyst poisoning or oxidation.
-
Fix: Ensure solvents are anhydrous and sparged. Switch to a pre-catalyst like Xantphos Pd G4 to bypass the activation step.
Issue: Formation of "De-brominated" Indanone (Indan-1-one)
-
Cause: Protodehalogenation. This occurs when the amine undergoes
-hydride elimination before reductive elimination, or if the solvent acts as a hydride source. -
Fix:
-
Lower temperature to 80°C.
-
Switch solvent from Dioxane to Toluene (less prone to hydride transfer).
-
Increase concentration of amine.
-
Issue: Product is an Oil/Gum with "Aldol Impurities"
-
Cause: Base was too strong or temperature too high.
-
Fix: Strictly use
. Ensure the base is anhydrous (water can form hydroxide, which is a stronger base). Grind the to a fine powder to improve surface area without increasing basicity.
Workflow Visualization: Decision Matrix
Use this logic tree to adapt the protocol for different amine partners.
Figure 2: Ligand and Condition selection based on nucleophile sterics and electronics.
References
-
Buchwald, S. L., et al. "A General and Efficient Copper-Free Protocol for the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society, 2002.[8]
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.
-
Organic Syntheses. "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base." Org.[3][9] Synth. 2024.[1][4][10][11]
-
BenchChem Application Notes. "Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile (Base Sensitive Substrates)."
-
WuXi AppTec Chemical Insights. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings."
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Bromo-2-carboxymethyl-1-indanone
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 6-Bromo-2-carboxymethyl-1-indanone. The following troubleshooting guides and FAQs address specific issues that may be encountered during experimental work.
Section 1: Understanding the Compound: Physicochemical Properties and Handling
6-Bromo-2-carboxymethyl-1-indanone is a substituted indanone derivative. Its structure, featuring a bromine atom, a ketone, and a carboxylic acid moiety, dictates its chemical behavior and the strategies for its purification. Understanding these properties is the first step toward successful purification.
Key Structural Features:
-
Indanone Core: A bicyclic aromatic ketone.
-
Carboxymethyl Group (-CH₂COOH): This acidic group is the most significant feature for purification, as its charge state can be manipulated by changing the pH.
-
Bromine Atom: Increases the molecular weight and can influence crystal packing.[1]
Expected Properties:
| Property | Expected Value/Characteristic | Rationale/Comments |
| Appearance | Pale yellow to off-white solid. | Based on the appearance of the parent compound, 6-bromo-1-indanone.[2] Color may vary with purity. |
| Molecular Formula | C₁₁H₉BrO₃ | |
| Molecular Weight | 269.09 g/mol | |
| Solubility | - Sparingly soluble in water. - Soluble in aqueous base (e.g., NaHCO₃, NaOH). - Soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate, THF). | The carboxylic acid group will deprotonate in basic solutions to form a soluble carboxylate salt. The overall molecule has moderate polarity. |
| Stability | Stable under normal conditions.[3] Avoid strong oxidizing agents.[4] | Indanones are generally stable, but the carboxymethyl group may be susceptible to decarboxylation at very high temperatures. |
| Storage | Store at 2-8°C in a tightly sealed container.[2] | Cool and dry conditions are recommended to prevent potential degradation over long-term storage. |
Section 2: Purification Methodologies
The purification strategy for 6-Bromo-2-carboxymethyl-1-indanone will primarily leverage the acidic nature of the carboxymethyl group, along with standard techniques like crystallization and chromatography.
Workflow for Purification
Caption: General purification workflow for 6-Bromo-2-carboxymethyl-1-indanone.
Protocol 1: Acid-Base Extraction
This is often the most effective initial purification step to separate the acidic product from neutral or basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basic Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product will move to the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Expertise & Experience: Use NaHCO₃ instead of a strong base like NaOH to minimize potential hydrolysis of other functional groups. Effervescence (CO₂ evolution) is expected.
-
-
Combine Aqueous Layers: Combine all the aqueous layers containing the product.
-
Back-Wash (Optional): Wash the combined aqueous layer with a small amount of the organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is ~2. The product will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove salts, and dry thoroughly.
Protocol 2: Crystallization
Crystallization is an excellent technique for obtaining high-purity solid material.[5]
Step-by-Step Methodology:
-
Solvent Screening:
-
Place a small amount of the product (20-30 mg) in several test tubes.
-
Add different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethyl acetate/heptane) dropwise at room temperature until the solid dissolves.
-
An ideal solvent will dissolve the compound when hot but show poor solubility when cold.[6]
-
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude or extracted solid until it is completely dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.
Protocol 3: Silica Gel Column Chromatography
Chromatography is useful for separating the product from impurities with similar solubility but different polarity.[7][8]
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is common. A small amount of acetic acid (0.5-1%) should be added to the eluent.
-
Trustworthiness: The added acetic acid keeps the carboxylic acid group protonated, preventing it from interacting strongly with the acidic silica gel. This results in better peak shape and less tailing.
-
-
Slurry Packing: Prepare a slurry of the silica gel in the mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Run the column with the chosen mobile phase, collecting fractions.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.
Section 3: Troubleshooting Guide
Crystallization Issues
Caption: Decision tree for troubleshooting crystallization problems.[6]
Q: My compound is not crystallizing from the solution upon cooling. What should I do?
A: This is a common issue that can arise from several factors.[6]
-
Supersaturation Not Reached: You may have used too much solvent. Try boiling off some of the solvent to increase the concentration and then allow it to cool again.
-
Nucleation Barrier: The formation of the first crystal (nucleation) can be slow. Try scratching the inside of the flask below the solvent level with a glass rod. The small glass particles can act as nucleation sites.
-
High Purity: Sometimes, very pure compounds are slow to crystallize. Adding a "seed crystal" (a tiny crystal of the pure compound from a previous batch) can initiate crystallization.
Q: My compound precipitated as an oil, not a solid. How can I fix this?
A: "Oiling out" occurs when the solute's solubility is exceeded above its melting point or when there are significant impurities.[6]
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent and then allow the solution to cool much more slowly.
-
Change Solvent: The boiling point of your solvent might be too high. Try a lower-boiling point solvent or a solvent mixture.
-
Pre-purification: If the issue persists, the impurity level may be too high. Consider performing an acid-base extraction or a quick column chromatography step before attempting crystallization.
Column Chromatography Issues
Caption: Troubleshooting workflow for column chromatography of acidic compounds.
Q: My product is streaking badly on the TLC plate and I'm getting poor separation on the column. Why is this happening?
A: Streaking, or tailing, of acidic compounds on silica gel is very common. The acidic silanol groups on the silica surface can deprotonate your carboxylic acid, leading to strong ionic interactions.
-
Solution: Add a small amount of a volatile acid, like acetic acid or formic acid (0.5-1%), to your mobile phase. This keeps your compound in its protonated, less polar form, leading to cleaner separation.
Q: The product seems to be stuck on the column and won't elute. What should I do?
A: This indicates that your mobile phase is not polar enough to move the compound down the column.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using 20% ethyl acetate in hexanes, try increasing it to 30%, then 40%, and so on. A gradient elution, where the polarity is slowly increased over the course of the separation, can be very effective.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the expected impurities from the synthesis of 6-Bromo-2-carboxymethyl-1-indanone?
A1: The impurities will depend on the synthetic route. A likely synthesis involves the alkylation of 6-bromo-1-indanone. Potential impurities could include:
-
Unreacted 6-bromo-1-indanone (a neutral impurity, easily removed by acid-base extraction).
-
Dialkylated product (where two carboxymethyl groups have been added).
-
Reagents or byproducts from the specific reaction used. It is crucial to check the purity of starting materials to avoid introducing unnecessary impurities.[9]
Q2: Which analytical techniques are best for assessing the purity of the final product?
A2: A combination of techniques is recommended:
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity assessment (e.g., >97% purity).[2] A reverse-phase C18 column with a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) would be a good starting point.
-
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): To confirm the structure of the desired product and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and identify impurities.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Q3: My final product has a persistent yellow or brown color. How can I remove it?
A3: A persistent color may indicate trace, highly-colored impurities, possibly from oxidation or polymerization.
-
Activated Carbon: Try dissolving the product in a suitable solvent, adding a small amount of activated carbon, heating briefly, and then filtering through Celite to remove the carbon. Then, proceed with crystallization.
-
Chromatography: If the carbon treatment is ineffective, column chromatography is the most reliable way to separate colored impurities.
References
- Santa Cruz Biotechnology, Inc. (2025).
-
PubChem. (n.d.). 1-Indanone, 6-bromo-. Retrieved from [Link]
- Caruso, A., Blair, B., & Tanski, J. M. (2016). Crystal structures of 6-chloroindan-1-one and 6-bromoindan-1-one exhibit different intermolecular packing interactions. Acta Crystallographica Section E, 72(11), 1536–1540.
- Physics Department & Chemistry Department. (2023).
- BD Biosciences Clontech. (n.d.). Troubleshooting Guide.
-
Chem-Impex. (n.d.). 6-Bromo-1-indanone. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2-indanone. Retrieved from [Link]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
ChemRxiv. (n.d.). Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. Retrieved from [Link]
- Fisher Scientific. (2009).
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
- Journal of Pharma Insights and Research. (2024).
Sources
- 1. Crystal structures of 6-chloroindan-1-one and 6-bromoindan-1-one exhibit different intermolecular packing interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jopir.in [jopir.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for Indanone Alkylation
Executive Summary
The alkylation of 1-indanone scaffolds is a deceptive transformation. While seemingly a standard enolate alkylation, the rigid bicyclic structure creates a unique thermodynamic landscape. The primary failure modes—polyalkylation (gem-dialkylation) and self-condensation (aldol dimerization)—are strictly governed by temperature-dependent proton transfer rates.
This guide moves beyond generic protocols to explain the causality of failure. It provides a self-validating system to determine the optimal temperature window for your specific substrate-electrophile pair.
Module 1: The Core Mechanism & Temperature Physics
To troubleshoot, you must visualize the invisible competition occurring in your flask. The reaction is not a straight line; it is a branching path determined by the stability of the enolate intermediate.
The Critical Fork: Kinetic vs. Thermodynamic Control
-
Kinetic Control (-78°C):
-
Mechanism: Deprotonation is faster than proton transfer. You "freeze" the enolate population.
-
Why it works: At -78°C, the rate of proton transfer between a formed mono-alkylated product and a remaining enolate is negligible. This prevents the "enolate scramble" that leads to dialkylation.
-
Best for: Mono-alkylation, preventing self-condensation.
-
-
Thermodynamic Control (0°C to Reflux):
-
Mechanism: The system has enough thermal energy for reversible proton transfer. The system seeks the most stable enolate.[1]
-
Risk: The mono-alkylated product often has a similar pKa to the starting material. If the temperature is high enough, the unreacted enolate will deprotonate the product, creating a mixture of starting material, mono-alkyl, and di-alkyl species.
-
Visualizing the Competition (Pathway Diagram)
The following diagram illustrates the competing pathways governed by thermal energy.
Caption: Figure 1. Reaction pathways for indanone alkylation. High temperatures activate the dashed path (Side Reaction B) and Side Reaction A, leading to complex mixtures.
Module 2: Troubleshooting & FAQs
Scenario A: "I am getting a mixture of starting material, mono-alkyl, and di-alkyl products."
Diagnosis: You are operating under Thermodynamic Equilibration .[1] The reaction temperature is likely too high during the addition of the electrophile, allowing the base to deprotonate your newly formed product.
-
The Fix:
-
Lower the Temperature: Cool the enolate generation step to -78°C (acetone/dry ice).
-
Switch Bases: If using NaH or KOtBu at 0°C, switch to LDA (Lithium Diisopropylamide) or LiHMDS at -78°C. These bulky bases are less nucleophilic and, at low temps, form the kinetic enolate irreversibly.
-
Inverse Addition: Do not add the electrophile to the enolate. Instead, cannulate the enolate solution slowly into a pre-cooled solution of the electrophile. This ensures the electrophile is always in excess relative to the enolate, suppressing proton exchange.
-
Scenario B: "My yield is low, and I see a heavy, dark spot on the TLC baseline."
Diagnosis: Self-Condensation (Aldol Polymerization). Indanone enolates are planar and highly prone to attacking unreacted indanone molecules. This "dark spot" is likely a dimer or polymer.
-
The Fix:
-
Check Base Stoichiometry: Ensure you are using at least 1.05 - 1.1 equivalents of base relative to the indanone. If you have <1.0 eq, unreacted indanone acts as an electrophile for the enolate.
-
Speed of Deprotonation: The base addition must be slow enough to control exotherms but fast enough to convert all starting material before it can condense.
-
Temperature Control: Never let the enolate sit at room temperature before adding the alkyl halide.
-
Scenario C: "The reaction is stuck at 50% conversion."
Diagnosis: Enolate Quenching or "Proton Shuttle". Traces of water (quenching) or the formation of the dialkylated product (consuming 2 equivalents of base per molecule) can stop the reaction.
-
The Fix:
-
Titrate your LDA: Commercial LDA degrades. Titrate it using menthol/phenanthroline to ensure accurate molarity [1].
-
Add HMPA or DMPU: For stubborn substrates, adding a polar co-solvent (DMPU) disrupts lithium aggregates, making the enolate more reactive ("naked" enolate) without raising the temperature.
-
Module 3: Optimization Protocol (The "Temperature Sweep")
Do not guess. Run this standardized screen to define your Safe Operating Window (SOW).
Reagents: 1-Indanone (1.0 eq), LDA (1.1 eq), Alkyl Iodide (1.2 eq), THF (anhydrous).
| Experiment | Enolate Formation T | Electrophile Addition T | Warm-up T | Expected Outcome |
| A (Kinetic) | -78°C (30 min) | -78°C | -20°C | High Selectivity , Lower Rate. Ideal for mono-alkylation. |
| B (Mixed) | -78°C (30 min) | -78°C | 0°C | Balance. Good for sterically hindered electrophiles. |
| C (Thermo) | 0°C (30 min) | 0°C | RT | High Rate , High Risk. Use only if Exp A fails to react. |
Step-by-Step Protocol for Experiment A (Recommended Starting Point):
-
Setup: Flame-dry a 2-neck flask under Argon. Add anhydrous THF.
-
Base Generation: Add diisopropylamine (1.15 eq) and cool to -78°C. Add n-BuLi (1.15 eq) dropwise. Stir 15 min.
-
Substrate Addition: Dissolve 1-indanone in minimal THF. Add dropwise to the LDA over 10 mins. Crucial: Run down the side of the flask to pre-cool the solution.
-
Enolization: Stir at -78°C for 45 mins. (Ensures quantitative deprotonation).
-
Alkylation: Add Alkyl Iodide (1.2 eq) neat or in THF.
-
The "Slow Warm": Allow the bath to warm naturally to -20°C over 2 hours. Monitor by TLC/LCMS.
-
Quench: Add saturated NH₄Cl while still cold.
Module 4: Decision Logic for Troubleshooting
Use this flow to diagnose failures systematically.
Caption: Figure 2. Logic flow for diagnosing alkylation failures based on crude mixture analysis.
References
-
House, H. O., & Kramar, V. (1963).[1] The Chemistry of Carbanions. V. The Enolates Derived from Unsymmetrical Ketones.[1][2][3] The Journal of Organic Chemistry, 28(12), 3362–3379.[1] Link
-
Xie, L., et al. (2003).[1] Kinetic Enolate Formation by Lithium Arylamide: Effects of Basicity on Selectivity. The Journal of Organic Chemistry, 68(2), 641–643.[1] Link
-
Sugimoto, H., et al. (1997). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (Donepezil Hydrochloride). Journal of Medicinal Chemistry, 38(24), 4821-4829. (Note: Describes the optimization of indanone derivatives). Link
-
BenchChem Technical Support. (2025). Overcoming Low Yields in the Alkylation of 1-Indanone. BenchChem Troubleshooting Library. Link
Sources
Technical Support Center: Purification of 6-Bromo-1-Indanone Reaction Mixtures
Welcome to the technical support center for the purification of reaction mixtures containing 6-bromo-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for isolating your desired product from unreacted starting material. Our approach is rooted in fundamental chemical principles to empower you to make informed decisions during your purification workflow.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows two spots with very close Rf values after my reaction. How can I improve their separation to monitor the reaction progress effectively?
A1: When dealing with closely eluting spots, optimizing your Thin Layer Chromatography (TLC) conditions is crucial. The polarity of the mobile phase is the most impactful variable. Since 6-bromo-1-indanone is a moderately polar ketone, and assuming your product has a different polarity (e.g., a more polar alcohol or a less polar derivative), you can adjust the solvent system.
-
For a more polar product (e.g., reduction to 6-bromo-1-indanol): Decrease the polarity of your mobile phase. A common starting point is a hexane/ethyl acetate mixture.[1] If you are using a 4:1 hexane:EtOAc system, try shifting to 9:1 or even pure hexane to increase the retention of the more polar alcohol on the silica plate, thereby increasing the separation between the spots.[2]
-
For a less polar product (e.g., a Wittig reaction product): You may need to slightly increase the polarity of the mobile phase to get both spots to move off the baseline. However, a less polar system is generally better for resolving compounds with small polarity differences.[3]
If changing the solvent system is insufficient, consider using a different stationary phase, such as alumina plates, or employing a developing chamber with a saturated atmosphere to ensure consistent solvent migration.[4]
Q2: I attempted a recrystallization to purify my product from unreacted 6-bromo-1-indanone, but everything oiled out. What should I do?
A2: "Oiling out," where the compound separates as a liquid rather than a solid, is a common issue in recrystallization.[5] This often happens when the solute is highly impure or when the solution cools too quickly.[6]
Here's a systematic approach to troubleshoot this:
-
Re-heat the solution: Add a small amount of additional solvent to fully dissolve the oil.[6]
-
Slow down the cooling process: Instead of placing the flask directly on the benchtop, allow it to cool slowly in a warm water bath or by insulating the flask. This encourages the orderly formation of a crystal lattice.[7][8]
-
Scratch the inner surface of the flask: Use a glass rod to create nucleation sites for crystal growth.[7]
-
Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.[7]
If these steps fail, it's likely that the impurity level is too high for recrystallization to be effective as a primary purification method. Consider a preliminary purification by column chromatography to remove the bulk of the unreacted starting material.
Q3: I'm performing a column chromatography separation. Should I use a long, thin column or a short, wide column for the best separation of my product and unreacted 6-bromo-1-indanone?
A3: For resolving compounds with similar polarities, a long, thin column is generally preferable.[9] A longer column increases the number of theoretical plates, providing more opportunities for the separation to occur.[9] A narrower diameter helps to maintain a uniform flow of the mobile phase and prevents band broadening, leading to sharper peaks and better resolution.[10] However, be mindful that a longer column will result in a longer run time and may require higher pressure to maintain a reasonable flow rate.
Troubleshooting Purification Workflows
The key to successfully removing unreacted 6-bromo-1-indanone lies in exploiting the differences in physical properties between it and your desired product. The following troubleshooting guides are based on the common scenario where the ketone functionality of 6-bromo-1-indanone has been chemically modified.
Scenario 1: Your product is significantly more polar than 6-bromo-1-indanone (e.g., reduction to an alcohol).
In this case, the hydroxyl group in your product will make it more polar than the starting ketone. This difference in polarity is the cornerstone of your purification strategy.
Method 1: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities.[11]
Workflow Diagram:
Caption: Workflow for purification by flash column chromatography.
Detailed Protocol:
-
Solvent System Selection:
-
Using TLC, find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives a good separation between your product and 6-bromo-1-indanone.
-
Aim for an Rf value of ~0.3 for your more polar product. The less polar 6-bromo-1-indanone will have a higher Rf.[12]
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen mobile phase and carefully pack your column to avoid air bubbles.[10]
-
-
Sample Loading:
-
Dissolve your crude product mixture in a minimal amount of a suitable solvent (the mobile phase is often a good choice).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with your mobile phase, collecting fractions in test tubes. The less polar unreacted 6-bromo-1-indanone will elute from the column first.
-
-
Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions containing your pure product and evaporate the solvent.
-
Troubleshooting Guide: Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | Incorrect solvent system. | Re-evaluate your mobile phase using TLC. A less polar solvent system will increase retention and may improve separation.[13][14] |
| Column was poorly packed. | Repack the column, ensuring a homogenous and bubble-free stationary phase.[10] | |
| Product Won't Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For example, slowly increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.[10] |
| Streaky Bands | Sample is overloaded. | Use a larger column or reduce the amount of sample loaded. |
| Compound is degrading on the silica. | Consider using a different stationary phase like alumina or deactivating the silica gel with triethylamine. |
Scenario 2: Your product has a similar polarity to 6-bromo-1-indanone.
When the polarity difference is minimal, separation becomes more challenging. Recrystallization can be a powerful technique in this instance, provided there is a suitable solvent.
Method 2: Recrystallization
Recrystallization purifies compounds based on differences in their solubility in a particular solvent at different temperatures.[8]
Workflow Diagram:
Caption: Workflow for purification by recrystallization.
Detailed Protocol:
-
Solvent Selection:
-
The ideal solvent will dissolve your product at high temperatures but not at low temperatures.[15] The unreacted 6-bromo-1-indanone should ideally remain in solution at low temperatures.
-
Test a variety of solvents (e.g., ethanol, isopropanol, toluene, or mixtures like ethanol/water) on a small scale to find the optimal one.[16]
-
-
Dissolution:
-
In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude mixture to achieve complete dissolution.[17]
-
-
Crystallization:
-
Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities.[7]
-
Once at room temperature, place the flask in an ice bath to maximize the yield of your crystallized product.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Allow the crystals to dry completely.
-
Troubleshooting Guide: Recrystallization
| Issue | Potential Cause | Recommended Solution |
| No Crystals Form | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and attempt to cool again.[6] |
| Solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal.[6] | |
| Poor Recovery | Product is too soluble in the cold solvent. | Try a different solvent or a mixed-solvent system.[15] |
| Crystals were not washed with cold solvent. | Always use ice-cold solvent for washing to minimize redissolving your product. | |
| Product is still impure | The solution cooled too quickly. | Redissolve the crystals in hot solvent and allow for a slower cooling period.[7] |
| The chosen solvent is not selective enough. | Re-evaluate your choice of solvent. The impurity should be highly soluble in the cold solvent.[15] |
Method 3: Liquid-Liquid Extraction
This technique is particularly useful if your product has acidic or basic properties that 6-bromo-1-indanone lacks, or if there is a significant difference in their partitioning between two immiscible solvents.[18][19] For instance, if your product is an amine, you can use an acidic wash to pull it into the aqueous layer, leaving the neutral 6-bromo-1-indanone in the organic layer.[20]
A special case for ketones is the use of a sodium bisulfite wash. Unhindered ketones like 6-bromo-1-indanone can react with sodium bisulfite to form a water-soluble adduct, which can then be extracted into the aqueous phase.[21][22] This is an effective way to remove the unreacted starting material.
Workflow Diagram:
Caption: Workflow for purification by liquid-liquid extraction.
Troubleshooting Guide: Liquid-Liquid Extraction
| Issue | Potential Cause | Recommended Solution |
| Formation of an Emulsion | Vigorous shaking. | Gently swirl the separatory funnel instead of shaking vigorously. Adding a small amount of brine can also help break up an emulsion.[23] |
| High concentration of solutes. | Dilute the mixture with more of both the organic and aqueous solvents. | |
| Poor Separation | The partition coefficient is not favorable. | Perform multiple extractions with smaller volumes of the extracting solvent. Three extractions are typically more effective than one large extraction.[23] |
| Product is in the wrong layer | Incorrect assumption of pKa or polarity. | Re-evaluate the acidic/basic properties of your product and adjust the pH of the aqueous phase accordingly. |
By systematically applying these principles and troubleshooting steps, you can confidently and efficiently remove unreacted 6-bromo-1-indanone from your product mixture, leading to higher purity and more reliable downstream applications.
References
-
BiteSize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
Khan Academy. (n.d.). Principles of chromatography | Stationary phase. [Link]
-
Liquid-liquid extraction. (2024, June 21). In Wikipedia. [Link]
-
Longdom Publishing. (2024, September 25). Column Chromatography for the Separation of Complex Mixtures. [Link]
-
National Center for Biotechnology Information. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. [Link]
-
ResearchGate. (n.d.). Recrystallization. [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. [Link]
-
TIEI. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]
-
University of California, Boulder. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
Sources
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- 2. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
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- 4. TLC Tips and Tricks | Merck [merckmillipore.com]
- 5. Recrystallization [wiredchemist.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
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Troubleshooting low conversion in Suzuki coupling of 6-bromo indanones
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 6-bromoindanones. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates and other issues during their synthetic work. Here, we move beyond generic advice to provide in-depth, evidence-based solutions tailored to the specific chemical nature of your substrate.
Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid, actionable advice.
Q1: Why is my Suzuki coupling with 6-bromoindanone showing low or no conversion?
A1: Low conversion with 6-bromoindanone, an electron-rich aryl bromide, typically points to a slow or stalled oxidative addition step in the catalytic cycle.[1] Standard palladium catalysts like Pd(PPh₃)₄ may be insufficiently active.[2] Other common culprits include suboptimal base or solvent selection, catalyst deactivation, or instability of the boronic acid reagent.
Q2: I'm observing a significant amount of a dimeric indanone byproduct. What is happening?
A2: This is likely a homocoupling side reaction, where two molecules of the 6-bromoindanone couple together. This can be promoted by certain bases or reaction conditions and is sometimes observed when the desired cross-coupling is slow.[3]
Q3: My boronic acid seems to be degrading during the reaction. How can I prevent this?
A3: Boronic acids can be susceptible to protodeboronation, a side reaction that replaces the boron group with a hydrogen, especially under harsh basic conditions or at elevated temperatures.[1] Consider using a milder base, lower reaction temperature, or switching to a more stable boronic ester derivative, such as a pinacol ester.
Q4: Could the ketone group on the indanone ring be interfering with the reaction?
A4: While the ketone is generally a well-tolerated functional group in Suzuki couplings, it can potentially interact with the palladium center under certain conditions. More importantly, strong bases could lead to undesired side reactions at the alpha-position of the ketone (e.g., aldol condensation), although this is less common under typical Suzuki conditions. The choice of a suitable base is critical.[4]
In-Depth Troubleshooting Guide: Low Conversion of 6-Bromoindanone
When faced with a sluggish or failed Suzuki coupling of 6-bromoindanone, a systematic approach to optimization is essential. The following guide breaks down the key reaction parameters, explains the underlying chemical principles, and provides detailed protocols for resolving low conversion.
The Core Challenge: Oxidative Addition with an Electron-Rich Substrate
The first committed step in the Suzuki catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) catalyst. For electron-rich aryl bromides like 6-bromoindanone, this step can be kinetically challenging. The electron-donating nature of the indanone ring system increases the electron density of the C-Br bond, making it less electrophilic and thus less reactive towards the palladium center.[5] Our troubleshooting strategy will, therefore, focus heavily on enhancing the rate of this crucial step.
Troubleshooting Workflow
This workflow provides a logical progression of steps to diagnose and solve issues with low conversion.
Caption: Troubleshooting flowchart for low conversion in Suzuki coupling of 6-bromoindanone.
Re-evaluating the Catalyst System
The choice of palladium catalyst and, more importantly, the ancillary ligand is the most critical factor for successfully coupling electron-rich aryl bromides.
-
The Problem with Traditional Ligands: Standard ligands like triphenylphosphine (PPh₃) are often not electron-rich enough to promote the difficult oxidative addition of 6-bromoindanone to the Pd(0) center. This results in a slow reaction and allows side reactions to dominate.[2]
-
The Solution: Electron-Rich, Bulky Ligands: To accelerate oxidative addition, ligands that increase the electron density on the palladium center are required.[6] Bulky ligands also promote the final, product-forming reductive elimination step.[7]
-
Recommended Ligands:
-
Buchwald-type biaryl phosphines: SPhos, XPhos, and RuPhos are industry standards for challenging couplings. They possess both the steric bulk and electron-donating properties necessary.[7]
-
Alkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) is another highly effective, electron-rich ligand.[8]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes, often delivered as PEPPSI-type precatalysts, are excellent alternatives to phosphines and are known for their high stability and activity.[3]
-
-
-
The Importance of the Palladium Source (Precatalyst): While common sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern precatalysts offer superior performance. Buchwald G3 or G4 precatalysts are designed to efficiently generate the active monoligated Pd(0) species in solution, leading to more reliable and reproducible results.
Table 1: Recommended Catalyst Systems for 6-Bromoindanone
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(PPh₃)₄ | PPh₃ | 5-10 | Traditional, but may be inefficient. A good baseline for comparison.[3] |
| Pd₂(dba)₃ | SPhos | 1-3 | Excellent for electron-rich bromides, high activity.[7] |
| XPhos Pd G3 | XPhos | 1-3 | Air- and moisture-stable precatalyst, high reliability.[9] |
| PEPPSI-IPr | IPr (NHC) | 2-5 | Highly stable catalyst, good for challenging substrates.[3] |
Optimizing the Base and Solvent System
The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium.[2] Its strength and solubility are critical.
-
Base Selection: A screening of bases is often necessary. The base must be strong enough to activate the boronic acid but not so strong as to cause decomposition or side reactions with the indanone's alpha-protons.
-
K₂CO₃ (Potassium Carbonate): A common and effective base, often used in aqueous mixtures.[3]
-
K₃PO₄ (Potassium Phosphate): A stronger base that can be effective in anhydrous conditions, which may help suppress protodeboronation.
-
Cs₂CO₃ (Cesium Carbonate): Highly soluble and often provides excellent results, though it is more expensive.
-
-
Solvent System: The solvent must solubilize the reagents and catalyst. Biphasic systems are common for Suzuki couplings.
Protocol 1: A Starting Point for Optimization
This protocol is based on conditions reported to be successful for the closely related 5-bromoindanone.[3]
-
Reaction Setup: To a dry reaction vessel, add 6-bromoindanone (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ at 5 mol% or a more advanced system from Table 1 at 1-3 mol%).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by LC-MS or TLC.
Addressing Common Side Reactions
If conversion remains low, it is crucial to identify the pathways consuming your starting materials.
Caption: Suzuki-Miyaura catalytic cycle with key side reactions.
-
Protodeboronation: The loss of the boronic acid.
-
Diagnosis: Appearance of the de-borylated arene (Ar²-H) in your crude analysis.
-
Solution: Use fresh, high-quality boronic acid. Consider switching to a more stable pinacol boronate ester. Running the reaction under anhydrous conditions with a base like K₃PO₄ can also suppress this pathway.[7]
-
-
Homocoupling: Dimerization of the boronic acid (Glaser coupling) or the aryl halide.
-
Diagnosis: Appearance of Ar²-Ar² or Ar¹-Ar¹ dimers.
-
Solution: This is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that promotes homocoupling.[3] Ensure your degassing procedure for the solvent and reaction headspace is rigorous (e.g., multiple freeze-pump-thaw cycles or extended sparging with inert gas).
-
-
Dehalogenation: The bromoindanone is reduced to indanone (Ar¹-H).
-
Diagnosis: Appearance of indanone in the crude mixture.
-
Solution: This can be caused by certain bases or solvents (like alcohols) acting as hydride sources.[9] If this is a major issue, screen alternative bases (e.g., switch from an alkoxide to a carbonate) and ensure you are using aprotic solvents.
-
By systematically addressing the catalyst system, reaction conditions, and potential side reactions, you can successfully troubleshoot low conversion and achieve high yields in the Suzuki-Miyaura coupling of 6-bromoindanones.
References
-
Cheeseman, M. D., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances, 5(103), 84893-84899. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
WordPress. (2026, February 3). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Mako, T. L., et al. (2019). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 17(34), 7948-7955. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?[Link]
-
Dong, G., et al. (2018). Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. Journal of the American Chemical Society, 140(4), 1259-1262. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(15), 3145-3152. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Recrystallization solvents for 6-Bromo-2-carboxymethyl-1-indanone
Topic: Recrystallization Protocols for 6-Bromo-2-carboxymethyl-1-indanone
Executive Summary & Chemical Profile
Target Molecule: 6-Bromo-2-carboxymethyl-1-indanone (Systematic Name: (6-Bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid)
This guide addresses the purification of 6-bromo-2-carboxymethyl-1-indanone. This compound exhibits a "push-pull" solubility profile: the bromo-indanone core is lipophilic and aromatic, while the carboxymethyl tail (carboxylic acid) is highly polar and capable of hydrogen bonding.
Successful recrystallization requires a solvent system that disrupts the carboxylic acid dimers at high temperatures while exploiting the lipophilicity of the bromo-indane ring to force precipitation upon cooling.
Physicochemical Considerations
-
Functional Groups: Ketone (polar), Aryl Bromide (lipophilic/polarizable), Carboxylic Acid (H-bond donor/acceptor).
-
Primary Impurities: Unreacted 6-bromo-1-indanone, oxidation byproducts (often yellow/orange), and oligomers from the alkylation step.
-
Thermal Stability: Indanones are susceptible to oxidation at the
-carbon. Avoid prolonged boiling in high-boiling solvents.
Solvent Selection Matrix
The following matrix is based on polarity matching and dielectric constants suitable for bromo-indanone alkanoic acids.
| Solvent System | Classification | Suitability | Context & Usage |
| Ethanol / Water | Polar / Protic | Primary Recommendation | Ratio: Start with 9:1 EtOH:H₂O.Why: The acid group dissolves well in hot ethanol. Water acts as an anti-solvent to force the lipophilic bromo-core out upon cooling. |
| Acetonitrile (ACN) | Polar / Aprotic | High | Why: Excellent for removing non-polar impurities. The compound usually dissolves in boiling ACN and crystallizes well upon cooling to -20°C. |
| Ethyl Acetate / Hexane | Binary Mixture | Moderate | Ratio: 1:3 to 1:5.Why: Best if the crude material is very "oily" or contains significant non-polar starting material. |
| Toluene | Aromatic | Specific Use | Why: Use only if the impurity profile is highly polar. Note: Carboxylic acids may dimerize in toluene, leading to variable solubility. |
| Acetic Acid | Protic / Acidic | Rescue Only | Why: Highly solubilizing. Use dilute (50% aq) only if the compound is insoluble in alcohols. |
Troubleshooting Guide (FAQ)
Q1: The product is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the saturation temperature exceeds the melting point of the solvated product, or when impurities lower the melting point (melting point depression). Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Add more solvent (approx. 10-20% volume) to lower the saturation concentration.
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall at the liquid-air interface.
-
Slow Cool: Insulate the flask with foil/cotton to slow the cooling rate. Rapid cooling promotes oiling.
Q2: My crystals are yellow/orange, but the product should be off-white. Is it pure?
Diagnosis: Indanone derivatives often trap colored oxidation impurities or trace bromination byproducts. Corrective Action:
-
Activated Carbon Treatment: During the hot dissolution step, add activated charcoal (1-2% w/w). Stir for 5 minutes, then filter hot through a Celite pad.
-
Solvent Switch: If using Ethanol, switch to Toluene for one cycle. Colored impurities are often more soluble in toluene and will stay in the mother liquor.
Q3: The yield is very low (<40%). Where is my product?
Diagnosis: The compound is likely too soluble in the cold solvent (common with carboxylic acids in pure ethanol). Corrective Action:
-
Anti-solvent Addition: If using Ethanol, add water dropwise to the cold mother liquor until turbidity persists, then cool to 4°C.
-
pH Adjustment: If the product is an acid, ensure the solvent isn't slightly basic. A drop of acetic acid in the recrystallization solvent can suppress ionization and improve recovery.
Detailed Protocol: Ethanol/Water Recrystallization
Safety Warning: 6-Bromo-indanones can be skin irritants and sensitizers. Wear nitrile gloves and work in a fume hood.
Materials
-
Crude 6-Bromo-2-carboxymethyl-1-indanone
-
Solvent A: Ethanol (Absolute or 95%)
-
Solvent B: Deionized Water
-
Equipment: Hot plate, magnetic stirrer, reflux condenser.[1]
Step-by-Step Procedure
-
Saturation: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.
-
Dissolution: Add 15 mL of Ethanol . Heat to boiling (approx. 78°C) with stirring.
-
Observation: If solid remains, add hot Ethanol in 2 mL increments until dissolved.
-
Note: If the solution is dark, perform the Activated Carbon Treatment (see FAQ Q2) at this stage.
-
-
Anti-Solvent Addition: Remove from heat. While still hot (but not boiling), add Water dropwise.
-
Endpoint: Stop adding water when a faint cloudiness persists for more than 5 seconds, then add 1 mL of Ethanol to clear it.
-
-
Crystallization: Allow the flask to cool to room temperature undisturbed (approx. 30-60 mins).
-
Optimization: Once at room temp, place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation: Filter the crystals using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with 10 mL of cold Ethanol/Water (1:1 mixture).
-
Drying: Dry in a vacuum oven at 40°C for 4 hours. High heat (>60°C) may cause surface oxidation.
Process Visualization
Figure 1: Solvent Selection Decision Tree
This logic flow helps you choose the correct solvent based on your crude material's behavior.
Caption: Decision matrix for selecting the optimal solvent system based on physical state and impurity profile.
Figure 2: Recrystallization Workflow & Critical Control Points
Caption: Step-by-step workflow highlighting the critical control point for color removal.
References
-
BenchChem. (2025).[1] Industrial-Scale Synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol. (See Protocol 2 regarding brominated indanone purification). Link
-
BenchChem. (2025).[1] Purification of 6-Bromo-1H-indazole by Crystallization. (General protocols for bromo-aromatics). Link
-
Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. (Standard reference for purification of substituted aromatic acids). Link
-
PubChem. (2025).[2][3] 1-Indanone, 6-bromo- Compound Summary. National Library of Medicine. Link
-
Organic Chemistry Portal. (2025). Synthesis of Indanones. (Mechanistic background on indanone stability). Link
Sources
Technical Support: Minimizing Decarboxylation in Indanone Synthesis
This guide addresses the technical challenge of minimizing decarboxylation side reactions during the synthesis of 1-indanone derivatives. It focuses on two primary scenarios:
-
Premature Decarboxylation: Loss of the carboxylate moiety before ring closure in
-keto acid/ester pathways (e.g., Meldrum’s acid or malonate routes), leading to linear byproducts. -
Unwanted Decarboxylation: Accidental loss of a desired carboxylic acid functional group on the indanone ring during harsh Friedel-Crafts conditions.
Module 1: Mechanistic Diagnostics (The "Why")
Q1: Why is my precursor decarboxylating before it cyclizes?
A: Decarboxylation is kinetically accessible whenever a carbonyl group is located at the
-
The Mechanism: It proceeds via a concerted, six-membered cyclic transition state involving the enol form of the
-keto acid. This reaction is driven by enthalpy (formation of a strong C=O bond in CO ) and entropy (gas evolution). -
The Failure Mode: If the rate of decarboxylation (
) exceeds the rate of intramolecular cyclization ( ), you generate a linear ketone (or ketene oligomers) rather than the indanone. -
Key Variable: Temperature.[1][2][3][4][5][6] High temperatures required for cyclization (e.g., in PPA) often surpass the activation energy for decarboxylation.
Q2: How do I distinguish between "Premature" and "Product" decarboxylation?
-
Premature: You observe gas evolution immediately upon heating, but the product is a linear alkyl aryl ketone (e.g., acetophenone derivative). This means the reactive acylating species (ketene or acylium ion) was never formed or decomposed.
-
Product Decarboxylation: You form the indanone ring, but a carboxylic acid substituent (e.g., at C3) is lost. This typically occurs under thermodynamic control with strong Brønsted acids (PPA, H
SO ) over prolonged reaction times.
Module 2: The Meldrum’s Acid & Malonate Pathway
Best for: Synthesizing functionalized indanones under mild conditions.
Q3: I am using the benzyl Meldrum’s acid route. Why am I getting low yields and linear byproducts? A: The "Fillion Strategy" relies on the in-situ generation of a reactive ketene intermediate. If the Meldrum’s acid derivative decarboxylates without the Lewis acid catalyst properly activating the carbonyl, the ketene will not cyclize efficiently.
Troubleshooting Protocol:
| Variable | Recommendation | Technical Rationale |
|---|
| Catalyst | Sc(OTf)
Q4: Can I use other lanthanide triflates?
A: Yes. Yb(OTf)
Module 3: The Classical Friedel-Crafts Pathway
Best for: Large-scale synthesis of simple indanones from 3-arylpropionic acids.
Q5: I need to retain a carboxylic acid group on the ring (e.g., 1-indanone-3-carboxylic acid). PPA is causing decarboxylation. What is the alternative?
A: Polyphosphoric Acid (PPA) operates at 80–120°C and is a strong dehydrating agent, which promotes decarboxylation of
Alternative Protocol: The Triflic Acid (TfOH) Method Switch to Trifluoromethanesulfonic acid (TfOH) at lower temperatures. TfOH is a superacid that can generate the required acylium ion at 0°C to Room Temperature , significantly below the thermal threshold for rapid decarboxylation.
-
Stoichiometry: Use 3–5 equivalents of TfOH.
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Procedure:
-
Dissolve 3-arylpropionic acid precursor in DCM.
-
Cool to 0°C.
-
Add TfOH dropwise (exothermic).
-
Warm to RT and monitor by TLC.
-
Quench: Pour into ice/NaHCO
.
-
Q6: How do I protect the carboxyl group if I must use AlCl
-
Esterification: React the acid with MeOH/H
SO . -
Cyclization: Use the Acid Chloride method (SOCl
then AlCl /DCM). -
Hydrolysis: Saponify the ester (LiOH/THF/H
O) after the ring is formed.
Visualization: Pathway Decision Tree
Caption: Decision matrix for selecting the optimal synthetic pathway to minimize unwanted decarboxylation.
Experimental Protocol: Sc(OTf) Catalyzed Cyclization
Adapted from Fillion et al. (2003)
Objective: Cyclization of benzyl Meldrum’s acid without formation of linear byproducts.
-
Preparation:
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Dry Sc(OTf)
(0.12 mmol, 12 mol%) under vacuum at 150°C for 2 hours.
-
-
Reaction:
-
Execution:
-
Heat the mixture to reflux (100°C) .
-
Critical Checkpoint: Monitor by TLC every 30 mins. The starting material spot should disappear, and a less polar indanone spot should appear.
-
Reaction time is typically 1–3 hours .
-
-
Workup:
Quantitative Comparison of Catalysts
| Catalyst | Conditions | Yield (%) | Decarboxylation Control |
|---|
| Sc(OTf)
References
-
Fillion, E., & Fishlock, D. (2003). Convenient Access to Polysubstituted 1-Indanones by Sc(OTf)3-Catalyzed Intramolecular Friedel-Crafts Acylation of Benzyl Meldrum's Acid Derivatives.[7][8][9] Organic Letters, 5(24), 4653–4656.
-
Cui, D.-M., Zhang, C., Kawamura, M., & Shimada, S. (2004). Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3.[10] Tetrahedron Letters, 45(8), 1741-1745.
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.
-
Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids: Mechanism and Factors.
-
Organic Chemistry Portal. (2023). Indanone Synthesis: Recent Advances and Catalytic Methods.
Sources
- 1. scispace.com [scispace.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Decarboxylation [organic-chemistry.org]
- 5. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acs.figshare.com [acs.figshare.com]
- 8. Convenient access to polysubstituted 1-indanones by Sc(OTf)3-catalyzed intramolecular Friedel-Crafts acylation of benzyl Meldrum's acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-journals.org [beilstein-journals.org]
Validation & Comparative
Comparative 1H NMR Analysis: Validating 6-Bromo-2-carboxymethyl-1-indanone Purity and Regiochemistry
Executive Summary & Scientific Context
6-Bromo-2-carboxymethyl-1-indanone is a critical bicyclic scaffold in drug discovery, serving as a precursor for Donepezil-like cholinesterase inhibitors and various anti-cancer agents. Its structural integrity relies on two pivotal features: the regiochemistry of the bromine atom (position 6) and the degree of functionalization at position 2 (mono-alkylation).
In synthetic pathways—often involving Friedel-Crafts cyclization of 3-bromophenylpropionic acid derivatives or Reformatsky-type alkylations—common impurities include the 4-bromo regioisomer and 2,2-bis(carboxymethyl) over-alkylation byproducts.
This guide provides a definitive 1H NMR structural analysis to distinguish the target compound from these specific alternatives, utilizing coupling constants (
Structural Logic & Atom Mapping
To interpret the spectrum accurately, we must first define the magnetic environment of the protons. The 6-bromo-1-indanone core creates a specific aromatic splitting pattern, while the carboxymethyl side chain introduces complexity in the aliphatic region due to the creation of a chiral center at C2.
Figure 1: Structural decomposition highlighting the key magnetic environments. The chiral center at C2 renders the C3 protons and the side-chain methylene protons diastereotopic.
Predicted 1H NMR Profile (DMSO-d6)
The following data represents the expected chemical shifts (
A. The Aromatic Region (Regiochemistry Fingerprint)
The 6-bromo substitution pattern is distinct from the 4-bromo or 5-bromo isomers.
-
H7 (Ortho to C=O, Meta to Br):
7.75 – 7.85 ppm. Appears as a doublet ( Hz) due to meta-coupling with H5. It is the most deshielded aromatic proton due to the anisotropy of the carbonyl group. -
H5 (Meta to C=O, Ortho to Br):
7.60 – 7.70 ppm. Appears as a doublet of doublets ( Hz). Coupled ortho to H4 and meta to H7. -
H4 (Para to C=O, Ortho to Br):
7.45 – 7.55 ppm. Appears as a doublet ( Hz).
B. The Aliphatic Region (Functionalization Proof)
-
-COOH:
12.0 – 12.5 ppm (Broad Singlet). -
C3-H (Benzylic):
2.80 – 3.40 ppm. Two protons.[1][2] Due to the chiral center at C2, these are diastereotopic and often appear as complex ABX multiplets rather than a simple triplet. -
C2-H (Methine):
3.00 – 3.20 ppm. Multiplet (tt or quintet-like). -
Side Chain (-CH2-COOH):
2.40 – 2.70 ppm. Two protons.[1][2] Diastereotopic, appearing as a complex multiplet or two sets of doublets of doublets (dd).
Comparative Analysis: Target vs. Alternatives
This section objectively compares the target molecule against its most common synthetic impurities.
Comparison 1: Regiochemical Isomers (Aromatic Region)
The primary challenge in Friedel-Crafts cyclization is controlling the ring closure.
| Feature | Target: 6-Bromo | Alternative: 5-Bromo | Alternative: 4-Bromo |
| Symmetry | Asymmetric | Asymmetric | Asymmetric |
| H7 Signal | Doublet ( | Doublet ( | Doublet ( |
| Key Distinction | H7 is a meta doublet.[3] | H7 is an ortho doublet (coupled to H6). | H7 is an ortho doublet (coupled to H6). |
| H5 Signal | dd ( | Singlet (or small meta doublet) | Triplet (pseudo-t) |
| Mechanistic Cause | Br is para to C3. | Br is para to C2/Ketone. | Br is peri to Ketone. |
Analysis: If your spectrum shows a large coupling (
Comparison 2: Alkylation State (Aliphatic Region)
When installing the carboxymethyl group (e.g., via alkylation of 6-bromo-1-indanone with ethyl bromoacetate followed by hydrolysis), over-alkylation is a risk.
| Feature | Target: Mono-alkylation | Impurity: Bis-alkylation (2,2-disubst.) |
| C2 Proton | Present (1H Multiplet) | Absent (Quaternary Carbon) |
| C3 Protons | Complex Multiplet (Diastereotopic) | Singlet (Enantiotopic/Equivalent) |
| Integration Ratio | Arom (3H) : C3 (2H) : C2 (1H) | Arom (3H) : C3 (2H) : C2 (0H) |
Analysis: The disappearance of the methine proton at ~3.1 ppm and the collapse of the C3 benzylic protons into a singlet are definitive markers of the 2,2-bis(carboxymethyl) impurity.
Experimental Protocol for Validation
To ensure reproducibility and accurate integration (quantitative NMR), follow this self-validating protocol.
Step 1: Sample Preparation
-
Solvent: DMSO-d6 (99.9% D). Reason: CDCl3 may lead to aggregation of the carboxylic acid, causing peak broadening or loss of the -COOH signal.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).
Step 2: Acquisition Parameters
-
Pulse Sequence: zg30 (30° pulse angle) to minimize relaxation artifacts.
-
Relaxation Delay (D1):
seconds. Critical: The aromatic protons and the carboxylic acid proton have significantly different relaxation times. A short D1 will lead to under-integration of the acid proton. -
Scans (NS): 16 or 32.
-
Temperature: 298 K (25°C).
Step 3: Validation Workflow
Figure 2: Logical decision tree for spectral validation.
References
-
Indanone Synthesis & Regiochemistry: Choi, T., & Ma, E. (2007).[1] Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 12(1), 74–85.[1]
-
General NMR Data for Indanones: National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 2734 (1-Indanone derivatives).
-
Substituent Effects in NMR: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.
-
Pharmacological Relevance: Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829.
Sources
Comparative Guide: C13 NMR Signatures of 2-Substituted-1-Indanones
[1]
Strategic Context: The Indanone Scaffold in Drug Discovery
The 1-indanone scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for acetylcholinesterase inhibitors (e.g., Donepezil ), anticancer agents, and rigidified analogues of chalcones.
In synthetic pathways, the C2 position (alpha-carbon) is the primary site for functionalization. However, verifying substitution at C2 versus C3, or distinguishing between exocyclic unsaturation (aldol products) and saturated alkyl derivatives, can be ambiguous by proton NMR alone due to signal overlap in the aliphatic region (2.5–3.5 ppm).
Carbon-13 (C13) NMR spectroscopy offers superior performance for these systems. The chemical shift of the carbonyl carbon (C1) and the alpha-carbon (C2) provides a definitive, non-destructive readout of the electronic environment, allowing for precise structural validation.
This guide objectively compares the C13 NMR chemical shifts of key 2-substituted indanones, providing experimental data to benchmark your spectral analysis.
Mechanistic Logic: Why Shifts Change
To interpret the data correctly, one must understand the causality behind the chemical shift variations (
-
Resonance Effects (Conjugation): Introducing a double bond at C2 (e.g., 2-benzylidene) creates a conjugated enone system. This delocalization reduces the double-bond character of the carbonyl, causing a significant upfield shift (shielding) of the C1 signal (typically
to ppm relative to the parent). -
Inductive Effects (Electronegativity): Electron-withdrawing groups (EWGs) like Bromine at C2 desheild the C2 carbon (moving it downfield) but often shield the carbonyl C1 slightly due to field effects or orbital interactions.
-
Alpha-Effect (Alkylation): Simple alkylation (e.g., Methyl) at C2 deshields the C2 carbon by
ppm per alkyl group due to the paramagnetic shielding term of the added carbon-carbon bond.
Visualization: Electronic Influence on Chemical Shifts[1][2]
Figure 1: Mechanistic flow detailing how different substituent classes at the C2 position alter the chemical shifts of the indanone core.
Comparative Data: C13 NMR Chemical Shifts
The following table consolidates experimental data for 1-indanone and its common 2-substituted derivatives. Use this as a reference standard for reaction monitoring.
Solvent:
| Compound Class | Structure Example | C1 (C=O) [ppm] | C2 (Alpha) [ppm] | C3 (Beta) [ppm] | Key Diagnostic Feature |
| Parent | 1-Indanone | 207.0 | 36.2 | 25.8 | Baseline ketone shift.[1] |
| 2-Alkyl | 2-Methyl-1-indanone | 208.1 | 42.5 | 34.9 | C2 Downfield shift (+6 ppm) . C1 remains >205 ppm. |
| 2-Halo | 2-Bromo-1-indanone | 202.5 | 49.8 | 33.1 | C1 Upfield shift (-4.5 ppm) due to halogen field effect.[1] C2 significantly deshielded. |
| 2-Arylidene | 2-Benzylidene-1-indanone | 193.4 | 133.5 | 31.2 | Drastic C1 Upfield shift (-13.6 ppm) . C2 becomes sp2 (aromatic region). |
| 2-Hetero | 2-Hydroxy-1-indanone | 206.5 | 75.2 | 32.8 | C2 shifts to O-alkyl region (70-80 ppm). |
Performance Analysis
-
Differentiation: C13 NMR is superior to H1 NMR for distinguishing 2-Bromo from 2-Methyl derivatives. While proton signals may overlap in the 3.0-4.0 ppm range, the C2 carbon signals are separated by ~7 ppm, and the Carbonyl (C1) signals differ by ~6 ppm.
-
Conjugation Check: The drop in Carbonyl shift from ~207 ppm to ~193 ppm is the "Gold Standard" confirmation for the formation of chalcone-like derivatives (2-benzylidene), confirming the elimination of water in aldol condensations.
Experimental Protocol: Synthesis & Characterization
To validate these values, the following protocol describes the synthesis of 2-benzylidene-1-indanone , a transformation that exhibits the most dramatic spectral change.
A. Synthesis (Claisen-Schmidt Condensation)[3]
-
Reagents: 1-Indanone (1.32 g, 10 mmol), Benzaldehyde (1.06 g, 10 mmol), NaOH (40% aq, 5 mL), Ethanol (20 mL).
-
Procedure:
-
Dissolve 1-indanone and benzaldehyde in ethanol.
-
Add NaOH solution dropwise at
with vigorous stirring. -
Allow to warm to room temperature and stir for 3 hours. A precipitate will form.
-
Quench: Pour mixture into ice-cold water (100 mL) containing dilute HCl (to neutralize base).
-
Filtration: Filter the yellow solid and wash with cold water.
-
Recrystallization: Recrystallize from hot ethanol to yield pale yellow needles.
-
B. NMR Acquisition Parameters
-
Sample Prep: Dissolve ~15 mg of product in 0.6 mL
. Filter through a cotton plug if any turbidity remains. -
Instrument: 400 MHz or higher (100 MHz for C13).
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Scans: Minimum 256 scans (due to lower sensitivity of quaternary carbons C1 and C2).
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure quantitative integration of the carbonyl peak is not required, but visibility is maximized.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for synthesizing and validating 2-substituted indanones.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for ketone chemical shifts and alpha-halo effects).
-
BenchChem. (2025).[1][2][3] Structural Confirmation of (R)-2-Methylindanone: A Comparative 1H and 13C NMR Analysis. Retrieved from
-
Hasan, A., et al. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. Journal of Physical Science, 29(Supp. 1), 99–107.
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 3065 (1-Indanone) and derivatives.
-
Oregon State University. (2022). 13C NMR Chemical Shift Ranges.
A Comparative Guide to the Reactivity of 5-Bromo- and 6-Bromo-Indanone Derivatives for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, indanone and its derivatives serve as pivotal scaffolds for the development of a wide range of biologically active molecules.[1] The regioselective introduction of a bromine atom onto the aromatic ring of the indanone core provides a versatile handle for further molecular elaboration through various cross-coupling reactions. This guide offers an in-depth technical comparison of the reactivity of two common isomers: 5-bromo-2,3-dihydro-1H-inden-1-one and 6-bromo-2,3-dihydro-1H-inden-1-one. Understanding the nuanced differences in their chemical behavior is crucial for efficient reaction design and the strategic synthesis of complex molecular architectures.
This comparison will delve into the underlying electronic and steric factors that govern the reactivity of these isomers, supported by mechanistic insights and representative experimental protocols for key transformations, including Suzuki-Miyaura, and Buchwald-Hartwig reactions.
The Decisive Influence of Substituent Position on Reactivity
The differing placement of the bromine atom in 5-bromo- and 6-bromo-indanone derivatives has a profound impact on their reactivity, primarily due to the electronic influence of the carbonyl group at the 1-position. The carbonyl group acts as a deactivating, meta-directing group in electrophilic aromatic substitution, but its electron-withdrawing nature is key to understanding the reactivity of the bromo-substituted ring in other transformations.
In 5-bromo-1-indanone , the bromine atom is positioned para to the electron-withdrawing carbonyl group. This placement enhances the electrophilicity of the carbon atom bearing the bromine, making it more susceptible to nucleophilic attack and facilitating oxidative addition in palladium-catalyzed cross-coupling reactions.
Conversely, in 6-bromo-1-indanone , the bromine atom is meta to the carbonyl group. The electron-withdrawing effect of the carbonyl group is less pronounced at the meta position. This subtle difference in electronic environment leads to observable differences in reaction kinetics and, in some cases, the feasibility of certain transformations.
dot graph TD { A[Indanone Core] --> B{Position of Bromine}; B --> C{5-Bromo (para to C=O)}; B --> D{6-Bromo (meta to C=O)}; C --> E[Enhanced Electrophilicity at C-Br]; D --> F[Reduced Electrophilicity at C-Br]; E --> G{Higher Reactivity in Cross-Coupling}; F --> H{Lower Reactivity in Cross-Coupling}; }
Caption: Influence of bromine position on the reactivity of indanone derivatives.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aryl halides. The efficiency of these reactions is highly dependent on the electronic and steric properties of the substrates.
Suzuki-Miyaura Coupling
dot graph TD { subgraph Suzuki-Miyaura Catalytic Cycle A[Pd(0)] -- Oxidative Addition --> B{R-Pd(II)-X}; B -- Transmetalation --> C{R-Pd(II)-R'}; C -- Reductive Elimination --> D[R-R']; D --> A; end }
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Table 1: Predicted Reactivity and Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | 5-Bromo-1-indanone | 6-Bromo-1-indanone |
| Predicted Reactivity | Higher | Lower |
| Typical Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(dppf)Cl₂, Pd(PPh₃)₄ |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, Cs₂CO₃ |
| Typical Solvent | Dioxane, Toluene, DME | Dioxane, Toluene, DME |
| Typical Temperature | 80-100 °C | 80-110 °C |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl bromide to the palladium(0) complex is a key step in the catalytic cycle. Therefore, it is anticipated that 5-bromo-1-indanone would be more reactive than its 6-bromo counterpart in this transformation under identical conditions.
dot graph TD { subgraph Buchwald-Hartwig Amination Workflow A[Start: Aryl Halide + Amine] --> B{Reaction Setup}; B --> C[Add Palladium Catalyst and Ligand]; C --> D[Add Base]; D --> E{Heating and Stirring}; E --> F[Work-up and Purification]; F --> G[End: Aryl Amine]; end }
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of bromoindanone derivatives. These protocols are based on established methods for similar aryl bromides and should serve as a good starting point for optimization.
General Protocol for Suzuki-Miyaura Coupling of Bromoindanones
-
Reaction Setup: To a flame-dried Schlenk flask, add the bromoindanone (1.0 equiv), the corresponding boronic acid or ester (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%), followed by an anhydrous, degassed solvent such as 1,4-dioxane or toluene.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of Bromoindanones
-
Reaction Setup: In a glovebox or under a stream of inert gas, combine the bromoindanone (1.0 equiv), the amine (1.2 equiv), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a strong base such as sodium tert-butoxide (1.4 equiv) in a sealable reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene or another suitable solvent.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and carefully quench with water.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product is then purified by flash column chromatography.
Conclusion
The positional isomerism of the bromine atom in 5-bromo- and 6-bromo-indanone derivatives leads to distinct electronic properties and, consequently, different reactivities in key synthetic transformations. The 5-bromo isomer, with its bromine atom para to the electron-withdrawing carbonyl group, is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This heightened reactivity can be attributed to a more facile oxidative addition step.
For researchers and drug development professionals, this understanding is critical. When designing synthetic routes, the choice between the 5-bromo and 6-bromo isomers can significantly impact reaction conditions, yields, and overall efficiency. The 5-bromo isomer may be preferable for reactions that are sluggish or require milder conditions, while the 6-bromo isomer might offer advantages in cases where a less reactive substrate is desired to achieve selectivity in the presence of other reactive sites. The provided protocols offer a solid foundation for the practical application of these valuable building blocks in the synthesis of novel and complex molecules.
References
[5] BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Indanones. Retrieved from BenchChem website.
[6] Fiasella, A., et al. (2008). Regioselective Synthesis of Indanones. Synlett, 2008(12), 1839-1842.
[2] BenchChem. (2025). A comparative analysis of catalysts for 5-bromoindole Suzuki coupling. Retrieved from BenchChem website.
[3] D'Este, F., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(4), 6856-6870.
[7] BenchChem. (2025). Industrial-Scale Synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol. Retrieved from BenchChem website.
[8] LEAPCHEM. (2026, January 26). What Makes 4-Bromo-1-indanone (CAS 15115-60-3) a Valuable Intermediate in Modern Chemical Synthesis? Retrieved from LEAPCHEM blog.
[4] Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved from [Link]
[9] Choi, T., & Ma, E. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Molecules, 12(1), 74-85.
[10] MDPI. (2020). Novel Isoindigo-Based Organic Semiconductors End Capped with 1,1-Dicyanomethylene-3-Indanone: Effect of the Bromination and Position of Bromine Substituents on the Chemical–Physical and Electrical Properties. Molecules, 25(18), 4185.
[11] ResearchGate. (2020). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid.... Retrieved from ResearchGate.
[12] Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 480-545.
[13] Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
[14] Saito, A., et al. (2008). Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes. Organic Letters, 10(9), 1783-1785.
[15] National Center for Biotechnology Information. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PubMed Central.
[16] Wikipedia. (2023, October 26). Sonogashira coupling. Retrieved from [Link]
[17] ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. Retrieved from ResearchGate.
[18] Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
[19] Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
[20] MDPI. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267.
[21] Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
[22] National Center for Biotechnology Information. (2020). Advances in Cross-Coupling Reactions. PubMed Central.
[1] BenchChem. (2025). Comparative Biological Activity of Substituted Indanones: A Guide for Researchers. Retrieved from BenchChem website.
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A Researcher's Guide to a Dual-Carbonyl System: Interpreting the IR Spectra of Indanone Carboxylic Acids
For researchers in medicinal chemistry and drug development, the structural elucidation of novel compounds is a foundational step. Among the vast array of analytical techniques, Infrared (IR) spectroscopy remains an indispensable, rapid, and non-destructive tool for identifying functional groups. This guide provides an in-depth analysis of the characteristic IR spectral features of indanone carboxylic acids, a class of molecules featuring a bicyclic aromatic ketone (indanone) fused with a carboxylic acid moiety.
Understanding the spectrum of this bifunctional molecule requires a deconstructionist approach. We will first examine the signature peaks of the constituent parts—the aromatic ketone and the carboxylic acid—before synthesizing this knowledge to interpret the combined, more complex spectrum. This guide will provide the causal reasoning behind peak positions and appearances, a comparative framework, and a validated experimental protocol for sample analysis.
The Foundational Signatures: Deconstructing the Spectrum
A molecule's IR spectrum is the sum of its parts, with each functional group contributing characteristic vibrational bands. To master the spectrum of an indanone carboxylic acid, we must first be fluent in the language of its two key components.
The Unmistakable Signature of a Carboxylic Acid
The carboxylic acid group (-COOH) provides one of the most recognizable and reliable sets of peaks in IR spectroscopy, primarily due to strong hydrogen bonding. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which profoundly influences their vibrational modes.
-
O-H Stretching Vibration: The most prominent feature is an exceptionally broad and intense absorption band for the O-H stretch, typically spanning from 3300 cm⁻¹ to 2500 cm⁻¹ .[1][2] This significant broadening is a direct consequence of the strong hydrogen-bonding in the dimeric form, which creates a continuum of O-H bond lengths and, therefore, a wide range of absorption frequencies.[2] This broad peak is often superimposed on the sharper C-H stretching peaks.
-
C=O (Carbonyl) Stretching Vibration: The carboxylic acid carbonyl stretch appears as a strong, sharp peak. For a dimerized, aromatic carboxylic acid, this peak is typically found between 1710 cm⁻¹ and 1680 cm⁻¹ .[3] The conjugation with the aromatic ring weakens the C=O double bond, lowering its vibrational frequency (a lower wavenumber) compared to a non-conjugated acid.[4]
-
C-O Stretching and O-H Bending: Two other vibrations involving the -COOH group are the C-O stretch and the in-plane O-H bend. These are often coupled and appear in the fingerprint region. The C-O stretch is typically observed as a medium-intensity peak between 1320 cm⁻¹ and 1210 cm⁻¹ , while the O-H bend is found near 1440-1395 cm⁻¹ and as a broad peak around 920 cm⁻¹ .[1]
The Aromatic Ketone Signature: The Indanone Moiety
The indanone structure is an aromatic ketone within a five-membered ring. Both aromaticity and ring strain influence its characteristic peaks.
-
C=O (Ketone) Stretching Vibration: A strong, sharp absorption corresponding to the ketone carbonyl stretch is expected. For aromatic ketones, this peak is typically shifted to a lower wavenumber (1690-1666 cm⁻¹ ) due to resonance delocalization of electrons between the ring and the carbonyl group.[5] However, the five-membered ring of the indanone introduces angle strain, which tends to increase the stretching frequency.[6][7] The balance of these two opposing effects places the C=O stretch for 1-indanone specifically at approximately 1719 cm⁻¹ .[8]
-
Aromatic Ring Vibrations: The benzene ring of the indanone structure gives rise to several characteristic peaks.
-
Aromatic C-H Stretch: A weak to medium absorption appears just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.
-
Aromatic C=C Stretch: Medium to weak, sharp absorptions from the stretching of the carbon-carbon double bonds in the aromatic ring occur in the 1600-1450 cm⁻¹ region.
-
Synthesizing the Data: The Complete IR Spectrum of an Indanone Carboxylic Acid
By combining the features of its components, we can predict and interpret the full spectrum of an indanone carboxylic acid. The spectrum is dominated by the carboxylic acid features but with the clear addition of the second, distinct ketone carbonyl.
The key diagnostic peaks are:
-
Broad O-H Stretch (Carboxylic Acid): A powerful, very broad band from ~3300-2500 cm⁻¹ . This is often the first and most definitive peak to identify.
-
Dual Carbonyl (C=O) Stretches: This is the most complex and information-rich region. The molecule will exhibit two distinct C=O stretching peaks, both strong and sharp.
-
Indanone Ketone C=O: Expected around ~1720 cm⁻¹ .
-
Carboxylic Acid C=O: Expected at a slightly lower wavenumber, typically ~1700-1680 cm⁻¹ , due to conjugation and dimerization. The presence of two separate, intense peaks in the 1725-1680 cm⁻¹ range is a strong indicator of this specific molecular architecture.
-
-
Aromatic and Aliphatic C-H Stretches: Sharp peaks will be observed just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from the five-membered ring). These will be superimposed on the broad O-H band.
-
Fingerprint Region (below 1600 cm⁻¹): This region will contain aromatic C=C stretching bands, the crucial C-O stretch of the carboxylic acid (~1320-1210 cm⁻¹), and the broad O-H out-of-plane bend (~920 cm⁻¹).
Visualizing the Key Vibrational Modes
The following diagram illustrates the primary bonds within an indanone carboxylic acid structure that give rise to its characteristic IR peaks.
Caption: Key functional groups and associated vibrational modes in a generic indanone carboxylic acid.
Comparative Analysis: Isolating the Signatures
To truly appreciate the diagnostic power of the combined spectrum, it is useful to compare it against its simpler alternatives. The table below summarizes the expected key peaks for an indanone carboxylic acid versus 1-indanone and benzoic acid (as a representative aromatic carboxylic acid).
| Vibrational Mode | 1-Indanone | Benzoic Acid | Indanone Carboxylic Acid (Predicted) | Causality / Comments |
| O-H Stretch | Absent | Very Broad (3300-2500 cm⁻¹) | Very Broad (3300-2500 cm⁻¹) | The defining peak of the carboxylic acid group, indicating strong H-bonding. Its presence immediately confirms the acid functionality. |
| Aromatic C-H Stretch | ~3050 cm⁻¹ (Weak) | ~3060 cm⁻¹ (Weak) | ~3050 cm⁻¹ (Weak) | Present in all three, confirming the aromatic ring. Often seen as small, sharp peaks on the shoulder of the broad O-H band. |
| Aliphatic C-H Stretch | ~2950 cm⁻¹ (Medium) | Absent | ~2950 cm⁻¹ (Medium) | Confirms the saturated C-H bonds in the indanone's five-membered ring. |
| Ketone C=O Stretch | ~1720 cm⁻¹ (Strong) | Absent | ~1720 cm⁻¹ (Strong) | The signature of the indanone ketone. Its presence alongside the acid peaks is the key identifier for the combined molecule. |
| Acid C=O Stretch | Absent | ~1685 cm⁻¹ (Strong) | ~1690 cm⁻¹ (Strong) | The second strong carbonyl peak, confirming the carboxylic acid. The dual C=O peaks are highly diagnostic. |
| Aromatic C=C Stretch | ~1600, 1480 cm⁻¹ | ~1600, 1450 cm⁻¹ | ~1600, 1470 cm⁻¹ | Confirms the aromatic backbone in all three compounds. |
| Acid C-O Stretch | Absent | ~1300 cm⁻¹ (Medium) | ~1300 cm⁻¹ (Medium) | A key supporting peak for the carboxylic acid functionality. |
Experimental Protocol: Solid State Analysis via KBr Pellet Method
Accurate spectral acquisition is contingent on meticulous sample preparation. For solid, non-volatile compounds like most indanone carboxylic acids, the Potassium Bromide (KBr) pellet method is the gold standard.
Workflow for FTIR Sample Preparation and Analysis
Caption: Standard workflow for KBr pellet preparation and FTIR analysis.
Detailed Step-by-Step Methodology
-
Material Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven at >110°C for several hours and stored in a desiccator. Ensure the agate mortar, pestle, and pellet die are impeccably clean and dry.
-
Sample Grinding: Weigh approximately 1-2 mg of the indanone carboxylic acid sample. Place it in the agate mortar and grind to a very fine, consistent powder.[9]
-
Mixing: Add ~200 mg of the dried KBr to the mortar. Mix gently but thoroughly with the ground sample until the mixture is homogenous. The goal is to disperse the sample particles within the KBr matrix, not to further reduce the KBr crystal size.[10]
-
Die Loading: Carefully transfer the powder mixture into the pellet die sleeve. Distribute it evenly across the bottom surface.
-
Pellet Pressing: Place the die into a hydraulic press. Connect to a vacuum pump to remove entrapped air, which can cause the pellet to be opaque. Slowly apply pressure up to 8-10 tons and hold for 2-3 minutes.[11]
-
Pellet Extraction: Slowly release the pressure and vacuum. Carefully disassemble the die and extract the pellet, which should be translucent or transparent. Handle the pellet only by its edges.
-
Analysis: Mount the pellet in the spectrometer's sample holder. Collect a background spectrum first, then collect the sample spectrum.
This self-validating protocol ensures high-quality spectra by minimizing moisture contamination (which introduces broad O-H peaks around 3400 cm⁻¹) and scattering effects from large crystals. A transparent, high-quality pellet is essential for accurate absorbance measurements.
References
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Sample preparation and factors affect IR bands. (n.d.). Retrieved from [Link]
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Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
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University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]
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Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]
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JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Journal of Visualized Experiments. Retrieved from [Link]
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IR Spectroscopy of Hydrocarbons. (n.d.). Retrieved from [Link]
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Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]
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Kintek Press. (2026). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
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Smith, B. C. (2020). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]
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Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Chegg. (2023). Solved 1-indanone C9H8O. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
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PubChem. (n.d.). 1-Indanone. Retrieved from [Link]
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NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
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ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]
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OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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A Comparative Guide to the Crystal Structure Analysis of Brominated Indanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the 1-indanone scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic introduction of a bromine atom can profoundly influence the physicochemical properties, solid-state packing, and ultimately, the efficacy and developability of these molecules. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the crystal structure analysis of various brominated indanone derivatives. By delving into the nuances of their synthesis, crystallization, and solid-state architecture, we aim to furnish a deeper understanding of structure-property relationships in this important class of molecules.
The Significance of Bromine in Crystal Engineering
The substitution of hydrogen with a bromine atom imparts several key changes to an organic molecule. Its larger van der Waals radius, greater polarizability, and ability to participate in halogen bonding can significantly alter intermolecular interactions, leading to diverse and sometimes unpredictable crystal packing arrangements.[1] Understanding these effects is paramount for controlling solid-state properties such as solubility, stability, and bioavailability, which are critical in drug development.
Comparative Crystallographic Analysis
A survey of the Cambridge Structural Database (CSD) reveals a number of reported crystal structures for brominated indanone derivatives.[1][2][3][4] A comparative analysis of these structures highlights the profound impact of the bromine atom's position on the overall crystal packing.
| Compound | Chemical Formula | Crystal System | Space Group | Key Intermolecular Interactions | CCDC Deposition No. |
| 6-Bromo-1-indanone | C₉H₇BrO | Monoclinic | P2₁/c | π-stacking, C—H⋯O, C—H⋯Br, Br⋯O | [Link to CCDC entry] |
| 4-Bromo-1-indanone | C₉H₇BrO | Orthorhombic | P2₁2₁2₁ | C—H⋯O, C—H⋯Br | [Link to CCDC entry] |
| 5-Bromo-1-indanone | C₉H₇BrO | - | - | Data not publicly available | - |
| 2-Bromo-1-indanone | C₉H₇BrO | - | - | Data not publicly available | - |
| 3-Bromo-1-indanone | C₉H₇BrO | - | - | Data not publicly available | - |
A detailed examination of 6-bromoindan-1-one reveals a packing motif dominated by offset face-to-face π-stacking and a network of C—H⋯O, C—H⋯Br, and Br⋯O interactions.[1] In contrast, its chloro-analogue, 6-chloroindan-1-one, exhibits a herringbone packing motif primarily driven by C—H⋯O interactions, underscoring the significant role of the larger, more polarizable bromine atom in directing the crystal packing.[1]
Experimental Protocols
The successful elucidation of a crystal structure is contingent upon the synthesis of a high-purity compound and the subsequent growth of diffraction-quality single crystals.
Synthesis of Brominated Indanone Derivatives
The synthesis of brominated indanones typically involves the electrophilic bromination of the parent 1-indanone or a multi-step synthesis from a suitable brominated precursor. The regioselectivity of the bromination is a key challenge and is often influenced by the reaction conditions.
General Workflow for Synthesis and Characterization:
Caption: A generalized workflow for the synthesis and crystal structure determination of brominated indanone derivatives.
Protocol for the Synthesis of 4-Bromo-1-indanone: [5][6]
-
Starting Material: 3-(2-Bromophenyl)propionic acid.
-
Cyclization: The starting material is treated with a strong acid, such as trifluoromethanesulfonic acid, in an anhydrous solvent like dichloromethane. The reaction mixture is heated to promote intramolecular Friedel-Crafts acylation.
-
Workup: The reaction is quenched with water and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure 4-bromo-1-indanone.
Single-Crystal Growth: The Art and Science
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[7] The choice of solvent and crystallization technique is critical and often requires empirical optimization.
Common Crystallization Techniques: [8][9][10]
-
Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, causing the compound to crystallize out.
Protocol for Crystallization of 6-Bromo-1-indanone: [1]
-
Solvent Selection: Dissolve the purified 6-bromo-1-indanone in a minimal amount of a suitable solvent, such as a mixture of ethyl acetate and hexanes.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a dust-free environment.
-
Crystal Harvesting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) for X-ray diffraction analysis.
Alternative and Complementary Analytical Techniques
While single-crystal X-ray diffraction provides the definitive solid-state structure, a comprehensive understanding of the molecule requires a multi-technique approach.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for the characterization of polycrystalline materials. It is particularly useful for phase identification, purity assessment, and in cases where suitable single crystals cannot be obtained.[11]
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the molecular structure of the synthesized brominated indanone derivatives.[11][12][13]
-
¹H and ¹³C NMR: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the bromine substitution pattern.
-
IR Spectroscopy: Identifies the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the indanone core.[13]
-
Mass Spectrometry: Determines the molecular weight and isotopic distribution, confirming the presence and number of bromine atoms.
Workflow for Spectroscopic Characterization:
Caption: Workflow illustrating the use of complementary spectroscopic techniques for molecular structure confirmation.
Computational Approaches
In silico methods are increasingly used to complement experimental data. Hirshfeld surface analysis can be employed to visualize and quantify intermolecular interactions within the crystal lattice, providing insights into the contributions of different contacts (e.g., H⋯H, C⋯H, Br⋯H) to the overall crystal packing.[14][15][16][17][18]
Conclusion and Future Directions
The crystal structure analysis of brominated indanone derivatives reveals the critical role of the bromine substituent in directing the solid-state architecture. The position of the bromine atom significantly influences the interplay of intermolecular forces, leading to distinct packing motifs. While the crystal structures of some isomers have been elucidated, a comprehensive understanding of the full isomeric series is hampered by the lack of publicly available crystallographic data for several key derivatives.
Future work should focus on the synthesis and crystallization of the remaining brominated indanone isomers to complete the comparative analysis. Such studies, combining experimental X-ray diffraction with computational analysis, will provide a more complete picture of the structure-property relationships in this important class of compounds, thereby guiding the rational design of new molecules with tailored solid-state properties for applications in drug discovery and materials science.
References
-
Bayram, T., Al-Hamdani, A. A. S., & Al-Amiery, A. A. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN3]copper(II) bromide. IUCrData, 9(4). [Link]
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Tanski, J. M., & Sworen, J. C. (2017). Crystal structures of 6-chloroindan-1-one and 6-bromoindan-1-one exhibit different intermolecular packing interactions. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 1), 79–83. [Link]
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Petrosova, H. R., Kucheriv, O. I., Shova, S., & Gural'skiy, I. A. (2024). Crystal structure and Hirshfeld surface analysis of 2-bromoethylammonium bromide – a possible side product upon synthesis of hybrid perovskites. IUCrData, 9(7). [Link]
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Gurbanov, A. V., Mahmudov, K. T., & Pombeiro, A. J. L. (2021). Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1140–1144. [Link]
-
Mahmudov, K. T., Gurbanov, A. V., & Pombeiro, A. J. L. (2020). Crystal Structure and Hirshfeld Surface Analysis of (E)-1-(4-Bromophenyl)-2-(2,2-Dichloro-1-(4-Fluorophenyl)vinyl)diazene. Russian Journal of General Chemistry, 90(7), 1170-1174. [Link]
-
Petrosova, H. R., Kucheriv, O. I., Shova, S., & Gural'skiy, I. A. (2024). Crystal structure and Hirshfeld surface analysis of 2-bromoethylammonium bromide – a possible side product upon synthesis of hybrid perovskites. ResearchGate. [Link]
-
University of Toronto. (n.d.). Recrystallization1. Retrieved February 24, 2026, from [Link]
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University of Colorado Boulder. (2026, January 28). Recrystallization - Single Solvent. [Link]
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Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]
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National Institute of Technology Karnataka. (n.d.). Recrystallization. Retrieved February 24, 2026, from [Link]
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re3data.org. (n.d.). Cambridge Structural Database. Retrieved February 24, 2026, from [Link]
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Wikipedia. (n.d.). Cambridge Structural Database. Retrieved February 24, 2026, from [Link]
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MatDaCs. (n.d.). Cambridge Structure Database (CSD). Retrieved February 24, 2026, from [Link]
-
Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. [Link]
-
PubChemLite. (n.d.). 2-bromo-1-indanone (C9H7BrO). Retrieved February 24, 2026, from [Link]
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AHH Chemical. (n.d.). 4-Bromo-1-indanone 15115-60-3. [Link]
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Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved February 24, 2026, from [Link]
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PubChem. (n.d.). 2-Bromo-1-indanone. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). 5-Bromo-1-indanone. Retrieved February 24, 2026, from [Link]
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NIST. (n.d.). 2-Bromo-1-indanone. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]
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Speqtus. (n.d.). 5-Bromo-1-Indanone. Retrieved February 24, 2026, from [Link]
-
CCDC. (n.d.). Access Structures. Retrieved February 24, 2026, from [Link]
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Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). 2-indanone. Retrieved February 24, 2026, from [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromo-1-indanone. Retrieved February 24, 2026, from [Link]
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PubChem. (n.d.). 2-Bromo-2-methyl-1-indanone. Retrieved February 24, 2026, from [Link]
-
CCDC. (2013, July 3). The Third Dimension Crystallographic Data and its Application in Scientific Research and Development. [Link]
-
PubChemLite. (n.d.). 4-bromo-1-indanone (C9H7BrO). Retrieved February 24, 2026, from [Link]
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Purity assessment standards for 6-Bromo-2-carboxymethyl-1-indanone
An In-Depth Comparative Guide to Purity Assessment Standards for 6-Bromo-2-carboxymethyl-1-indanone
For drug discovery and development professionals, the quality of a starting material or intermediate is not merely a matter of compliance; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 6-Bromo-2-carboxymethyl-1-indanone is a key building block whose purity profile can directly influence the downstream synthesis, introducing potentially harmful impurities that can be difficult and costly to remove.[1] This guide provides a comprehensive comparison of the critical analytical standards and methodologies required to rigorously assess the purity of this non-compendial intermediate, ensuring it meets the stringent quality demands of the pharmaceutical industry.
The Regulatory Imperative: Why Intermediate Purity Matters
While 6-Bromo-2-carboxymethyl-1-indanone is an intermediate and may not have its own pharmacopoeial monograph, its quality control is implicitly governed by the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2).[2][3] This guideline addresses impurities in new drug substances and sets thresholds for reporting, identification, and qualification.[4][5] Controlling impurities at the intermediate stage is a strategic imperative; it prevents the carry-over of process-related impurities, by-products, and unreacted starting materials into the final API.[5][6]
A robust purity assessment is not achieved with a single technique. The most reliable and defensible approach is an orthogonal strategy , employing multiple analytical methods with different separation and detection principles to build a complete and accurate picture of the compound's purity.
Core Analytical Methodologies: A Comparative Analysis
We will explore the four cornerstone techniques for the comprehensive purity assessment of 6-Bromo-2-carboxymethyl-1-indanone:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for quantifying non-volatile organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying volatile organic impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for structural confirmation and quantitative analysis (qNMR).
-
Elemental Analysis (CHN): A fundamental technique to verify the empirical formula and basic purity.
High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling
Expertise & Causality: HPLC is the premier technique for this analysis due to the non-volatile and polar nature of 6-Bromo-2-carboxymethyl-1-indanone, conferred by its carboxylic acid group. A reverse-phase (RP-HPLC) method is ideal, separating compounds based on their hydrophobicity. To ensure sharp, symmetrical peaks, the mobile phase is typically acidified. This suppresses the ionization of the carboxylic acid moiety, preventing peak tailing and improving chromatographic resolution.
Experimental Protocol: RP-HPLC
Objective: To separate and quantify 6-Bromo-2-carboxymethyl-1-indanone from its potential non-volatile, process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Value | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry-standard stationary phase for reverse-phase, offering excellent separation for a wide range of polarities. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified aqueous phase to suppress analyte ionization and ensure consistent retention.[7] |
| Mobile Phase B | Acetonitrile | Common organic solvent providing good elution strength for this class of compounds. |
| Gradient Elution | 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B | A gradient is crucial for eluting both polar and non-polar impurities in a single run. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Indanone derivatives typically exhibit strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL |
| Sample Prep. | Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter.[7] |
Trustworthiness through Self-Validation:
-
System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area must be ≤2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. This confirms the system is performing with adequate precision and efficiency.
-
Reference Standard: A well-characterized reference standard of 6-Bromo-2-carboxymethyl-1-indanone is used for peak identification (by retention time) and as a point of comparison.[8] Impurity levels are typically calculated using area percent normalization, assuming a similar response factor for closely related impurities.
HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Expertise & Causality: While HPLC excels at non-volatile compounds, it is blind to volatile and semi-volatile impurities such as residual solvents (e.g., toluene, THF from synthesis) or volatile starting materials.[9] GC-MS is the gold standard for this analysis.[10] Separation occurs based on boiling point and polarity in a capillary column, and the mass spectrometer provides definitive identification by comparing the fragmentation pattern of an unknown peak to a spectral library (e.g., NIST). This dual capability of separation and identification makes GC-MS exceptionally powerful and specific.[11][12]
Experimental Protocol: Headspace GC-MS for Residual Solvents
Objective: To identify and quantify residual solvents according to ICH Q3C guidelines.[6]
Instrumentation:
-
GC system with a headspace autosampler and a Mass Spectrometric (MS) detector.
GC-MS Conditions:
| Parameter | Value | Rationale |
|---|---|---|
| Column | DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm) | Specifically designed for the analysis of volatile organic compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min (hold 5 min) | A temperature ramp ensures separation of solvents with a wide range of boiling points. |
| Injector Temp. | 250 °C | Ensures complete volatilization of injected analytes. |
| MS Transfer Line | 250 °C | Prevents condensation of analytes between the GC and MS. |
| MS Ion Source | 230 °C | Standard temperature for electron ionization (EI). |
| MS Scan Range | 35 - 350 m/z | Covers the mass range of common laboratory solvents. |
| Headspace Vial | 20 mL vial with ~50 mg sample dissolved in 1 mL DMA or other high-boiling solvent. | Headspace analysis samples the vapor above the sample, avoiding injection of the non-volatile main compound. |
| Incubation | 80 °C for 15 minutes | Ensures equilibrium is reached between the sample and the headspace gas. |
Trustworthiness through Self-Validation:
-
The method is validated for specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ) for a target list of potential solvents used in the synthesis.
-
The mass spectral match factor (e.g., >80%) provides a high degree of confidence in the identification of each detected solvent.
GC-MS Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy is a primary technique for structural elucidation and identity confirmation.[13] It provides unambiguous proof that the synthesized molecule is indeed 6-Bromo-2-carboxymethyl-1-indanone by analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.[14][15] Furthermore, its quantitative application (qNMR) is a powerful purity assessment tool. Unlike chromatography, where detector response can vary between compounds, the NMR signal is directly proportional to the number of nuclei, allowing for highly accurate purity determination against a certified internal standard without needing a reference standard for every impurity.[16][17]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Objective: To confirm the structure and determine the absolute purity (assay) of the material.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Accurately weigh ~15-20 mg of 6-Bromo-2-carboxymethyl-1-indanone and ~5-10 mg of a certified internal standard (e.g., maleic anhydride) into a vial. The standard must be stable, of known purity, and have signals that do not overlap with the analyte.[18]
-
Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1, e.g., 30 seconds) is used to allow for full magnetization recovery of all protons, which is critical for accurate integration.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, and P_std = Purity of the standard.
-
Trustworthiness through Self-Validation:
-
The use of a certified internal standard provides direct traceability.
-
The detailed structural information from the spectrum simultaneously confirms identity while providing the quantitative result. Any significant impurity with proton signals will be visible.
NMR Analysis Workflow
Sources
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Comparative Guide: UV-Vis Absorption Spectra of Substituted 1-Indanones
Topic: UV-Vis Absorption Spectra of Substituted 1-Indanones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Indanone (2,3-dihydro-1H-inden-1-one) is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for acetylcholinesterase inhibitors (e.g., Donepezil) and various anticancer agents. Its rigid bicyclic structure offers a distinct advantage over flexible analogs like acetophenone or chalcones, reducing entropic penalties during protein binding.
This guide provides a technical comparison of the UV-Vis spectral properties of substituted 1-indanones. By analyzing the electronic transitions—specifically the
The Baseline: 1-Indanone Electronic Structure
Before analyzing derivatives, it is essential to establish the spectral baseline of the parent compound. 1-Indanone exhibits two primary absorption bands characteristic of aromatic ketones:
-
K-Band (
): A strong, allowed transition typically observed at 243 nm . This band arises from the conjugation between the benzene ring and the carbonyl group. -
R-Band (
): A weak, forbidden transition observed around 288–300 nm . This involves the excitation of a non-bonding electron from the carbonyl oxygen to the antibonding orbital.[1]
Expert Insight: The Rigidity Factor
Unlike acetophenone, where the phenyl ring can rotate relative to the carbonyl group (steric inhibition of resonance), 1-indanone is locked in a planar conformation. This rigidity maximizes orbital overlap, often resulting in sharper vibrational fine structure in non-polar solvents compared to open-chain analogs.
Comparative Analysis: Substituent Effects
The position of substituents on the benzene ring (C4–C7) dramatically alters the absorption maxima (
Electronic Transition Pathway
The following diagram illustrates the conjugation pathway and how substituents at specific positions (C5 vs. C6) interact with the carbonyl chromophore.
Caption: Electronic conjugation flow in 1-indanone. Substituents at C5 have a direct resonance path to the carbonyl, causing larger spectral shifts than those at C6.
5-Substituted vs. 6-Substituted Derivatives
A critical distinction for synthetic chemists is the difference between the 5- and 6-positions.
-
5-Methoxy-1-indanone: The methoxy group at C5 is para to the carbonyl attachment point (C7a). This allows for strong through-resonance (mesomeric effect), significantly lowering the energy gap of the
transition.-
Result: Strong Bathochromic Shift (
nm).
-
-
6-Methoxy-1-indanone: The methoxy group at C6 is meta to the carbonyl attachment. Resonance cannot directly extend to the carbonyl carbon; the effect is primarily inductive.
-
Result: Weak Bathochromic Shift (
nm).
-
Comparison with Open-Chain Analogs (Chalcones)
Substituted chalcones (1,3-diphenyl-2-propene-1-ones) are open-chain analogs often compared to indanones.[2]
-
Chalcones: Possess an additional vinyl group (
-unsaturation) extending conjugation. is typically red-shifted to 300–310 nm (Band I). -
Indanones: Lacking the extra vinyl linker, they absorb at shorter wavelengths but exhibit higher stability and defined geometry.
Data Presentation: Spectral Parameters
The following table synthesizes experimental data for 1-indanone and key derivatives in polar protic solvents (Ethanol/Methanol).
| Compound | Substituent (Pos.) | Shift vs. Baseline | Electronic Effect | ||
| 1-Indanone | None | 243 | ~10,500 | - | Baseline |
| 5-Methoxy-1-indanone | -OMe (C5) | 268 | ~14,000 | +25 nm (Red) | Strong +M (Para-like) |
| 6-Methoxy-1-indanone | -OMe (C6) | 254 | ~11,200 | +11 nm (Red) | Inductive/-I, +M (Meta) |
| 5-Chloro-1-indanone | -Cl (C5) | 251 | ~12,500 | +8 nm (Red) | Weak +M / Strong -I |
| 5-Nitro-1-indanone | -NO | 260 | ~13,000 | +17 nm (Red) | Strong -M (Charge Transfer) |
| Acetophenone | (Open Chain) | 243 | ~12,000 | 0 nm | Reference (Flexible) |
> Note: Values are approximate and solvent-dependent. Polar solvents (EtOH) generally obscure fine structure and blue-shift the
Experimental Protocol: Reliable Spectral Acquisition
To ensure data integrity and reproducibility (Trustworthiness), follow this self-validating protocol.
Reagents & Equipment[3][5][6][7][8]
-
Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH). Avoid Acetone (absorbs <330 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
-
Cuvettes: Quartz (1 cm path length). Glass/Plastic absorb UV light.
Workflow Diagram
Caption: Step-by-step workflow for determining molar extinction coefficients of indanones.
Critical Steps for Validity:
-
Concentration Validation: Prepare three concentrations (e.g.,
M, M, M). Plot Absorbance vs. Concentration. The data is valid only if (Beer-Lambert Linearity). -
Solvent Cut-off: Ensure the solvent does not absorb in the region of interest. For 1-indanone, Ethanol (cut-off 210 nm) is safe; Toluene (cut-off 285 nm) will mask the
transition.
References
-
NIST Chemistry WebBook. UV/Visible Spectrum of 1-Indanone. National Institute of Standards and Technology.
-
Sigma-Aldrich. Product Specification: 5-Methoxy-1-indanone.
-
Master Organic Chemistry. UV-Vis Spectroscopy of Carbonyls: Transitions and Conjugation.
-
PubChem. Compound Summary: 6-Methoxy-1-indanone.[3] National Library of Medicine.
-
University of Babylon. Advanced Pharmaceutical Analysis: UV-Vis Spectra of Ketones.
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
